molecular formula C8H9ClFN B1377804 6-Fluoroindoline hydrochloride CAS No. 1803567-63-6

6-Fluoroindoline hydrochloride

Cat. No.: B1377804
CAS No.: 1803567-63-6
M. Wt: 173.61 g/mol
InChI Key: HCLHKNGXDRKVRN-UHFFFAOYSA-N
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Description

6-Fluoroindoline hydrochloride is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Fluoroindoline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoroindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLHKNGXDRKVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-63-6
Record name 6-fluoro-2,3-dihydro-1H-indole hydrochloride
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Foundational & Exploratory

Technical Guide: Selective Synthesis of 6-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Fluoroindoline (CAS: 2343-23-9) is a high-value pharmacophore found in serotonin (5-HT) receptor antagonists, adrenergic agents, and kinase inhibitors. Its synthesis from 6-fluoroindole requires the selective reduction of the C2-C3 double bond while preserving the benzene ring and the C6-fluorine substituent.

The Core Challenge: Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a significant risk of hydrogenolysis (defluorination) or over-reduction to the octahydroindole species. Furthermore, the electron-withdrawing nature of the fluorine atom at position 6 deactivates the indole ring slightly compared to the parent indole, requiring optimized protonation conditions.

This guide details two validated pathways:

  • Method A (Standard): Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (The Gribble Reduction). High yield, high selectivity.

  • Method B (Green/Alternative): Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). Cyanide-free, suitable for strict environmental compliance.

Mechanistic Analysis

Understanding the mechanism is critical for troubleshooting. Indoles are electron-rich heterocycles, but they do not behave like simple enamines.

The Gribble Reduction Mechanism

The reduction is an electrophilic substitution-reduction sequence , not a direct hydride attack on the neutral molecule.

  • C3-Protonation: The indole ring is protonated by the acid (AcOH or TFA) at the C3 position (the most electron-rich site). This breaks aromaticity in the pyrrole ring and generates an electrophilic indolenium cation (iminium ion).

  • Hydride Transfer: The borohydride species (modified to mono-, di-, or tri-acetoxyborohydride in situ) delivers a hydride to the C2 position.

  • Stability: The resulting indoline is less basic and less reactive to further reduction under these conditions, preventing over-reduction.

Visualization: Reaction Pathway

The following diagram illustrates the critical transition states.

GribbleMechanism cluster_conditions Critical Control Points Start 6-Fluoroindole (Neutral) Step1 Protonation at C3 (Rate Limiting) Start->Step1 + H+ (AcOH) Inter Indolenium Cation (Resonance Stabilized) Step1->Inter Step2 Hydride Attack at C2 (From NaBH3CN) Inter->Step2 Electrophilic Species End 6-Fluoroindoline (Free Base) Step2->End Irreversible

Figure 1: Mechanistic pathway of Indole reduction via C3-protonation.

Method A: Sodium Cyanoborohydride Reduction (Gold Standard)

This method is preferred for its reliability and functional group tolerance. The acetoxyborohydride species formed in situ is the active reducing agent.

Reagents & Stoichiometry[1][2][3][4][5][6]
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Note
6-Fluoroindole 1.0SubstratePurity >98% recommended.[7]
NaBH₃CN 3.0 - 4.0Reducing AgentToxic. Must handle in fume hood.
Glacial Acetic Acid SolventSolvent/Proton SourceMust be anhydrous to prevent hydrolysis.
Water ExcessQuenchUsed post-reaction only.
NaOH (aq) ExcessNeutralizationExothermic neutralization.
Step-by-Step Protocol
  • Setup: In a fume hood, equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer.

  • Dissolution: Charge 6-Fluoroindole (1.0 equiv) and Glacial Acetic Acid (approx. 10 mL per gram of indole). Stir at 12–15°C (cool water bath).

    • Expert Insight: Lower temperature prevents polymerization of the indole before reduction occurs.

  • Addition: Add NaBH₃CN (3.0 equiv) portion-wise over 20–30 minutes.

    • Safety: Hydrogen gas and trace HCN may evolve. Ensure vigorous ventilation.

  • Reaction: Remove the cooling bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC (SiO₂, 20% EtOAc/Hexane). Indoline is more polar and will stain distinctively with Ninhydrin (indoles do not stain well with Ninhydrin; indolines turn purple/red).

  • Quench: Cool the mixture back to 0°C. Slowly add water (equal volume to AcOH).

  • Basification: Crucial Step. Slowly add 50% NaOH or solid NaOH pellets with external cooling until pH > 10.

    • Why? You must liberate the free base from the acetate salt to extract it.

    • Caution: This is highly exothermic. Do not let T > 50°C to avoid decomposition.

  • Extraction: Extract 3x with Ethyl Acetate or Dichloromethane (DCM).

  • Wash: Wash combined organics with saturated NaHCO₃, then Brine. Dry over Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure to yield crude 6-fluoroindoline (oil).

Method B: Silane Reduction (Cyanide-Free)

Recommended for labs with strict restrictions on cyanide or for "Green Chemistry" applications.

Protocol
  • Dissolution: Dissolve 6-Fluoroindole (1.0 equiv) in Trifluoroacetic Acid (TFA) (10–15 volumes) under Nitrogen. Cool to 0°C.

  • Addition: Add Triethylsilane (Et₃SiH) (2.5 equiv) dropwise via syringe.

    • Mechanism:[3][4][5][8][7][9][10] Ionic hydrogenation. TFA protonates C3; Silane donates hydride to C2.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Remove excess TFA via rotary evaporation (use a trap). Dissolve residue in DCM, wash with 1M NaOH (to remove silyl byproducts and neutralize), then brine.

Salt Formation: Conversion to Hydrochloride

Indolines are prone to oxidation (turning back to indoles or forming colored impurities) (Gribble, 1974). Converting to the HCl salt immediately stabilizes the compound.

The "In-Situ" TMSCl Method (Preferred)

This method avoids handling HCl gas cylinders and provides a controlled crystallization.

  • Solvation: Dissolve the crude 6-fluoroindoline free base in dry Methanol or Ethanol (5 mL/g).

  • Acid Generation: Cool to 0°C. Add Trimethylsilyl Chloride (TMSCl) (1.1 equiv) dropwise.

    • Chemistry:

      
      . This generates anhydrous HCl gently.
      
  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) slowly until the solution turns turbid.

  • Crystallization: Stir at 0°C for 1 hour. A white to off-white solid should precipitate.

  • Isolation: Filter the solid, wash with cold Ether, and dry under vacuum.

Workflow Visualization

Workflow Raw Crude Reaction Mixture (AcOH/Indoline Acetate) Basify Basification (pH > 10) NaOH Addition Raw->Basify Quench Extract Extraction (DCM/EtOAc) & Phase Separation Basify->Extract Free Base Liberation Dry Drying & Evaporation (Yields Free Base Oil) Extract->Dry Salt Salt Formation MeOH + TMSCl Dry->Salt Stabilization Filter Filtration & Washing (Final Product) Salt->Filter

Figure 2: Downstream processing workflow from reaction quench to isolated salt.

Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: White to pale beige crystalline solid.

  • 1H NMR (DMSO-d6 or D2O):

    • The characteristic C2-C3 double bond signal of indole (approx 6.5 ppm) disappears .

    • C2-H: Appears as a triplet (or multiplet) around 3.0–3.6 ppm .

    • C3-H: Appears as a triplet (or multiplet) around 2.8–3.1 ppm .

    • NH: Broad singlet (exchangeable), shifts downfield in salt form.

  • Mass Spec (ESI): [M+H]+ = 138.1 (Free base mass).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old NaBH₃CN (absorbed water).Use fresh reagent or recrystallize NaBH₃CN.
Polymerization (Gunk) Reaction temperature too high.Keep initial addition at <15°C.
Product is Colored (Red/Brown) Oxidation of free base.Perform salt formation immediately. Use N₂ atmosphere.
Low Yield after Workup Incomplete basification.Ensure pH of aqueous layer is >10 before extraction. Indolines are weak bases.

Safety & Compliance

  • HCN Hazard: Mixing NaBH₃CN with Acid generates HCN. This reaction must be performed in a high-efficiency fume hood.

  • HF Hazard: 6-Fluoro compounds are generally stable, but thermal decomposition can release HF.

  • Skin Contact: Indolines are potential irritants and sensitizers. Wear nitrile gloves and eye protection.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3] Journal of the American Chemical Society.[3]

  • Gribble, G. W. (1998).[6] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[1][3][6] Chemical Society Reviews.[6]

  • Ketcha, D. M., et al. (1985). "Synthesis of indoles and indolines." Tetrahedron Letters. (General reference for silane reductions).
  • Babu, G., et al. (2010). "Method for salt preparation (Sertraline/Indoline examples)." US Patent Application 20100204470A1.

Sources

Technical Analysis: Structural Elucidation of 6-Fluoroindoline Hydrochloride via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7]

In the development of kinase inhibitors—specifically those targeting VEGFR or PDGFR pathways—the 6-fluoroindoline scaffold serves as a critical intermediate. The introduction of a fluorine atom at the C6 position modulates metabolic stability (blocking P450 oxidation sites) and alters the electronic properties of the indole core.

However, the hydrochloride salt form (6-Fluoroindoline·HCl) presents unique spectroscopic challenges compared to its free base. The protonation of the indoline nitrogen (


) significantly perturbs the chemical environment, deshielding adjacent protons and introducing exchangeable ammonium signals that are invisible in protic solvents like Methanol-

or

.

This guide provides a definitive analysis of the 1H NMR spectrum for 6-Fluoroindoline HCl, emphasizing the diagnostic


 heteronuclear coupling  patterns that validate regio-isomer purity.

Experimental Protocol

Solvent Selection Strategy

For the hydrochloride salt, DMSO-


  is the mandatory solvent.
  • Causality: In

    
    , the salt is insoluble. In 
    
    
    
    or
    
    
    , the ammonium protons (
    
    
    ) undergo rapid deuterium exchange, disappearing from the spectrum. DMSO-
    
    
    suppresses this exchange, allowing for the integration of the
    
    
    signal (2H), which serves as a confirmation of salt stoichiometry.
Sample Preparation Workflow

Proper preparation is vital to avoid "salt clustering" effects which broaden signals.

SamplePrep Step1 Weighing 10-15 mg Sample Step2 Solvent Addition 0.6 mL DMSO-d6 Step1->Step2 Step3 Vortex Mixing (Critical for Salts) Step2->Step3 Step4 Transfer to 5mm NMR Tube Step3->Step4 Step3->Step4 Ensure clear solution Step5 Acquisition ns=16, d1=2.0s Step4->Step5

Figure 1: Optimized sample preparation workflow for amine hydrochloride salts to ensure homogeneity.

Spectral Analysis: The Aromatic Region (6.4 – 7.2 ppm)

The aromatic region is the most diagnostic due to the Spin-Spin Coupling between the


 nuclei and the 

nucleus (Spin

, 100% natural abundance). The Fluorine atom at position 6 splits the signals of the remaining aromatic protons (H4, H5, H7).
Coupling Logic
  • H7 (Ortho to F): Experiences a large

    
     coupling (~8-10 Hz).
    
  • H5 (Ortho to F): Experiences a large

    
     coupling (~8-10 Hz) AND an ortho 
    
    
    
    coupling to H4.
  • H4 (Meta to F): Experiences a smaller

    
     coupling (~5-6 Hz) AND an ortho 
    
    
    
    coupling to H5.
Visualization of Coupling Pathways

CouplingTree F6 Fluorine (C6) H7 H7 Proton (Ortho to F) F6->H7 3J_HF (Large) ~9.0 Hz H5 H5 Proton (Ortho to F, Ortho to H4) F6->H5 3J_HF (Large) ~9.0 Hz H4 H4 Proton (Meta to F) F6->H4 4J_HF (Medium) ~5.5 Hz H7->H5 4J_HH (Meta) ~2.0 Hz H5->H4 3J_HH (Ortho) ~8.0 Hz

Figure 2: J-Coupling network showing the influence of the Fluorine substituent on aromatic protons.

Comprehensive Data Summary

The following chemical shifts are characteristic of 6-fluoroindoline HCl in DMSO-


 at 400 MHz.
Chemical Shift Table[5][8]
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Structural Insight

10.5 – 11.5 Broad Singlet2HN/ADiagnostic for HCl salt. Disappears in

.
H4 7.10 – 7.15 dd (Doublet of Doublets)1H

,

Meta to Fluorine.
H7 6.95 – 7.05 dd1H

,

Ortho to Fluorine; shielded relative to H4.
H5 6.50 – 6.60 td (Triplet of Doublets)1H

,

Appears as td due to overlapping

values.
H2 3.60 – 3.75 Triplet (Broad)2H

Deshielded by adjacent

.
H3 3.00 – 3.10 Triplet2H

Benzylic position.[1]

> Note: "td" for H5 arises because the coupling to Fluorine (


) and the coupling to H4 (

) are similar in magnitude (~8-9 Hz), creating a pseudo-triplet, which is then finely split by the small meta-coupling to H7.

Troubleshooting & Validation

Distinguishing Salt vs. Free Base

If you suspect your sample has partially degraded to the free base:

  • Check the Aliphatic Region: The H2 protons in the free base appear significantly upfield (approx. 3.4 - 3.5 ppm) compared to the salt (3.6 - 3.75 ppm).

  • Check the NH Signal: The free base has a single NH proton (broad singlet, ~5-6 ppm), whereas the HCl salt shows two protons downfield (>10 ppm).

Water Suppression

DMSO-


 is hygroscopic. A water peak will appear at 3.33 ppm .
  • Risk:[1][2][3] This often overlaps with the H2 or H3 signals of indolines.

  • Mitigation: If overlap occurs, acquire the spectrum at 310K (37°C) . The HDO peak will shift upfield, while the indoline signals remain relatively stable, revealing the obscured multiplets.

References

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 3290 (Indoline derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.[4] Available at: [Link]

  • PubChem. Compound Summary: 6-Fluoroindoline.[1] National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of 6-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

6-Fluoroindoline hydrochloride (CAS: 2343-23-9 for free base; HCl salt is custom/derivative) is a critical pharmacophore in medicinal chemistry, frequently serving as a building block for serotonin receptor modulators (5-HT), kinase inhibitors, and other heterocyclic therapeutics.

Accurate mass spectrometry (MS) analysis of this compound requires navigating specific challenges: its susceptibility to oxidative dehydrogenation (converting indoline to indole), the dissociation of the hydrochloride counter-ion, and the specific fragmentation pathways induced by the fluorine substituent.

This guide provides a self-validating protocol for the LC-MS/MS analysis of 6-Fluoroindoline HCl, focusing on Electrospray Ionization (ESI) in positive mode.

Chemical Specifications
PropertyDetail
Compound Name 6-Fluoroindoline Hydrochloride
Free Base Formula C₈H₈FN
Free Base MW 137.15 g/mol
Salt Formula C₈H₈FN[1][2][3][4][5][6][7][8][9] · HCl
Salt MW ~173.61 g/mol
Monoisotopic Mass (Free Base) 137.0641 Da
Target Ion [M+H]⁺ 138.0719 m/z
Key Impurities 6-Fluoroindole (Oxidation product, [M+H]⁺ 136.05)

Part 2: Experimental Workflow & Sample Preparation

The following workflow ensures the integrity of the hydrochloride salt during solvation and prevents in-source oxidation, which can lead to false identification of the indole derivative.

Sample Preparation Protocol

Objective: Dissociate the HCl salt to release the protonated free base without inducing degradation.

  • Stock Solution (1 mg/mL): Weigh 1.74 mg of 6-Fluoroindoline HCl. Dissolve in 1 mL of Methanol (LC-MS Grade) .

    • Note: Avoid DMSO if possible, as it can suppress ionization in ESI. Methanol ensures complete salt dissociation.

  • Working Standard (1 µg/mL): Dilute the stock 1:1000 into 50:50 Water:Methanol + 0.1% Formic Acid .

    • Critical: The addition of formic acid maintains the protonated state of the secondary amine (indoline nitrogen), stabilizing the [M+H]⁺ ion.

  • Storage: Amber glass vials at -20°C. Indolines are light-sensitive and prone to air oxidation.

LC-MS Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data acquisition.

Workflow Sample 6-Fluoroindoline HCl (Solid Salt) Prep Dissolution (MeOH + 0.1% FA) Sample->Prep Desalting LC LC Separation (C18 Column) Prep->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution MS1 MS1 Scan (m/z 138.07) ESI->MS1 Ionization MS2 MS/MS Frag (CID) MS1->MS2 Selection

Caption: Figure 1. End-to-end analytical workflow for 6-Fluoroindoline HCl, highlighting the transition from salt to ionized free base.

Part 3: LC-MS Method Development

Chromatographic Conditions

Separation is performed on a Reverse Phase (RP) system.[4] The fluorine atom increases lipophilicity compared to unsubstituted indoline, increasing retention time on C18 columns.

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard for small molecule polar/non-polar separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution solvent; ACN provides sharper peaks for aromatics.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B to 95% B over 5 minFast ramp; 6-Fluoroindoline elutes mid-gradient (~2.5 min).
Mass Spectrometry Parameters (ESI+)

The secondary amine in the indoline ring is highly basic, making Positive Electrospray Ionization (ESI+) the method of choice.

  • Source Temp: 350°C (Ensures complete desolvation of the salt).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source aromatization to indole).

  • Collision Energy (CE): Ramp 15-35 eV for MS/MS spectra.

Part 4: Mass Spectral Interpretation & Fragmentation

This is the core of the analysis. The mass spectrum of 6-Fluoroindoline is characterized by a distinct fragmentation pattern driven by the stability of the aromatic system and the strength of the C-F bond.

Primary Ionization[12]
  • Observed Parent: m/z 138.07 [M+H]⁺.

  • Note: You will NOT see the HCl mass. The salt dissociates in solution/source. If you see m/z 136 in the MS1 scan, your source temperature or cone voltage is too high, causing in-source oxidation to 6-Fluoroindole.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), 6-Fluoroindoline follows a specific decay pathway:

  • Dehydrogenation (-2 Da): The most common first step is the loss of H₂ to form the fully aromatic 6-Fluoroindole cation (m/z 136) . This restores aromaticity to the pyrrole ring.

  • Loss of HCN (-27 Da): From the indole intermediate, the pyrrole ring cleaves, losing Hydrogen Cyanide (HCN). This results in a fluoro-phenyl cation (m/z 109) .

  • Loss of NH₃ (-17 Da): An alternative pathway involves the direct loss of ammonia from the indoline parent, yielding a styrene-like radical cation (m/z 121) .

  • C-F Bond Stability: Unlike Chloro- or Bromo- analogs, the C-F bond is extremely strong. Loss of HF (20 Da) or F (19 Da) is rare and usually only seen at very high collision energies.

Fragmentation Mechanism Diagram

Fragmentation Parent [M+H]+ m/z 138.07 (6-Fluoroindoline) Indole [M+H-H2]+ m/z 136.05 (6-Fluoroindole) Parent->Indole -H2 (Aromatization) Fragment2 [C8H6F]+ m/z 121.04 (Loss of NH3) Parent->Fragment2 -NH3 Fragment1 [C7H6F]+ m/z 109.04 (Loss of HCN) Indole->Fragment1 -HCN (Ring Cleavage) Fragment3 [C7H5]+ m/z 89.04 (Loss of HF) Fragment1->Fragment3 -HF (High Energy)

Caption: Figure 2. Proposed ESI+ MS/MS fragmentation pathway for 6-Fluoroindoline. The dominant path is Aromatization followed by HCN loss.

Part 5: Quality Control & Troubleshooting

Differentiating Indoline from Indole

A common issue is the presence of 6-Fluoroindole as an impurity or degradation product.

  • 6-Fluoroindoline: m/z 138.07.

  • 6-Fluoroindole: m/z 136.05.

  • QC Check: Monitor the 138/136 ratio. If the 136 peak increases over time in your stock solution, the sample is oxidizing.

Isotopic Pattern

While Fluorine is monoisotopic (¹⁹F only), the Carbon-13 satellite will be present.

  • m/z 138 (100%)

  • m/z 139 (~8.8%) (Due to 8 carbons x 1.1% natural abundance).

  • Validation: If you see a split peak at M+2 (140) with 33% height, you have Chlorine contamination (likely undissociated HCl adducts or impurities), though HCl usually leaves as neutral gas.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 589867, 6-Fluoroindole. Retrieved from [Link]

    • Context: Provides fundamental chemical properties and related structure d
  • Context: Reference for impurity profiling and stability data of fluorin
  • Zhang, J., et al. (2012).Fragmentation of Protonated Indoles in Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry.
  • Context: Illustrates the application of fluoro-indoline intermedi

Sources

Technical Guide: Stability of 6-Fluoroindoline Hydrochloride in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of 6-Fluoroindoline Hydrochloride under acidic conditions. It is designed for researchers requiring precise handling protocols, mechanistic understanding, and validated stability data.

Executive Summary 6-Fluoroindoline hydrochloride (CAS: N/A for specific salt, Free base: 2343-23-9) exhibits high stability under non-oxidizing acidic conditions. Unlike its aromatic counterpart (6-fluoroindole), which is prone to acid-catalyzed polymerization, the indoline scaffold possesses a saturated C2-C3 bond that confers resistance to dimerization. The primary degradation risk in acidic media is oxidative dehydrogenation to 6-fluoroindole, a process accelerated by light and dissolved oxygen, not by the acid itself.

Physicochemical Context & Chemical Identity

To understand the stability profile, we must first establish the electronic environment of the molecule.

ParameterValue / CharacteristicImpact on Stability
Structure Bicyclic (Benzene + Pyrrolidine)Saturated C2-C3 bond prevents polymerization.
Substituent 6-Fluoro (Electron Withdrawing)Deactivates the aromatic ring, reducing susceptibility to electrophilic attack.
Basicity (pKa) ~3.5 - 4.0 (Estimated for conjugate acid)Lower than unsubstituted indoline (pKa 4.9) due to F-induction.
Salt Form Hydrochloride (HCl)Protonated nitrogen (

) blocks oxidation of the lone pair.
Mechanistic Analysis: Why Acid Stabilizes the Salt

In the hydrochloride form, the nitrogen atom is protonated. This protonation is the primary stabilizing factor:

  • Protection of Lone Pair: The nitrogen lone pair is occupied in the N-H bond (

    
     hybridized), making it unavailable for initial oxidative electron transfer steps.
    
  • Prevention of Electrophilic Attack: The positive charge on the nitrogen creates a strong inductive effect (-I), deactivating the benzene ring against acid-catalyzed electrophilic substitution or polymerization.

Stability & Degradation Pathways[1][2]

The Core Stability Distinction: Indole vs. Indoline

Researchers often conflate indoline stability with indole instability. This is a critical error.

  • Indoles in Acid: Protonation occurs at C3, generating an electrophilic imine intermediate that attacks unreacted indole, leading to dimers and trimers (polymerization).

  • Indolines in Acid: The C2-C3 bond is already saturated. Protonation occurs exclusively on the Nitrogen. No polymerization pathway exists. [1][2]

The Primary Risk: Oxidative Dehydrogenation

While stable to hydrolysis, 6-fluoroindoline can revert to 6-fluoroindole via oxidation. This is thermodynamically favorable (restoration of aromaticity) but kinetically slow in the absence of oxidants.

Pathway Diagram (DOT Visualization):

StabilityPathways cluster_acid Acidic Environment (Storage) IndolineSalt 6-Fluoroindoline HCl (Protonated Form) STABLE FreeBase 6-Fluoroindoline (Free Base) IndolineSalt->FreeBase pH > 4.0 (Deprotonation) FreeBase->IndolineSalt pH < 3.0 (Acid Stabilization) Radical Radical Cation Intermediate FreeBase->Radical [O], Light, Fe³⁺ Indole 6-Fluoroindole (Degradant) Radical->Indole -2H⁺, -2e⁻ (Aromatization)

Caption: Protonation locks the molecule in a stable state (Green). Deprotonation exposes the free base to oxidative aromatization (Red pathway).

Experimental Validation Protocols

To verify the integrity of your 6-Fluoroindoline HCl stock, use the following self-validating protocols.

High-Performance Liquid Chromatography (HPLC) for Purity

This method separates the stable indoline from the potential oxidized indole impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic buffer maintains protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indole has much higher absorbance than indoline; expect different response factors).

  • Expected Result:

    • 6-Fluoroindoline: Elutes earlier (more polar due to amine functionality).

    • 6-Fluoroindole: Elutes later (aromatic, less polar).

Acid Stress Test (Protocol)

Use this to validate stability for specific synthesis steps.

  • Preparation: Dissolve 10 mg 6-Fluoroindoline HCl in 10 mL of 1M HCl.

  • Control: Keep 5 mL at 4°C in the dark.

  • Stress: Heat 5 mL to 60°C for 4 hours.

  • Analysis: Neutralize both aliquots with NaOH to pH 7, extract with Ethyl Acetate, and analyze via HPLC or TLC.

  • Criteria: < 0.5% increase in the 6-fluoroindole peak indicates stability.

Handling & Storage Recommendations

Based on the physicochemical stability profile, follow these guidelines to maximize shelf life.

ConditionRecommendationRationale
Storage Atmosphere Argon or NitrogenPrevents auto-oxidation to indole.
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of potential oxidation.
Solvent Choice Water, Methanol, or 1M HClProtic solvents stabilize the salt form. Avoid DMSO for long-term storage (oxidant).
Incompatible Acids Nitric Acid (

), Conc.

Oxidizing acids will drive dehydrogenation to indole or nitrate the ring.

References

  • Gribble, G. W., & Dolby, L. J. (1966). A Convenient Preparation of Indoline.[3][4] Organic Preparations and Procedures.[2][3][5][6][7][8] (Demonstrates synthesis of indoline in phosphoric acid, confirming acid stability).

  • Bld Pharm. (2024).[9][2] Safety Data Sheet: 5-Fluoroindoline-2,3-dione. (Provides general handling for fluoro-indoline derivatives, noting strong oxidizing agents as incompatible).[1][10]

  • Santa Cruz Biotechnology. (2025).[11] 4-Fluoro-isoindoline HCl Data Sheet. (Confirms commercial viability of fluoro-indoline hydrochloride salts).

  • GuideChem. (2023). Synthesis of 6-Fluoroindole.[4][5][12][13] (Highlights the necessity of oxidation steps to convert indolines to indoles, implying the stability of the reduced form).

Sources

Technical Whitepaper: Discovery and Synthesis of Novel Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indoline Renaissance

The indoline (2,3-dihydroindole) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its oxidized indole counterpart due to the presence of a stereogenic center at C2 and/or C3 and a non-planar, puckered conformation. This structural deviation allows for unique vectoral projection of substituents, enhancing binding affinity in chiral protein pockets.[1]

While traditional synthesis relied on the harsh reduction of indoles, modern methodologies have shifted toward atom-economical C-H activation and enantioselective organocatalysis . This guide synthesizes these cutting-edge approaches, providing a roadmap for the rational design of novel indoline therapeutics.

Strategic Retrosynthesis & Disconnections

To access novel indoline derivatives, one must move beyond classical Fischer indole reduction.[1] We categorize synthetic strategies into three primary disconnections:

  • Type I (Reductive): Asymmetric hydrogenation of indoles/imines.[1][2]

  • Type II (Annulation): Transition-metal catalyzed C-H activation of anilines with alkynes/alkenes.[1]

  • Type III (Cascade): Radical cyclization or dipolar cycloaddition.[1]

Visualization: Retrosynthetic Architectures

Retrosynthesis Target Target: Chiral Indoline Core Disc_Red Disconnection A: Asymmetric Reduction Target->Disc_Red Stereocontrol at C2/C3 Disc_Ann Disconnection B: C-H Annulation (Rh/Co) Target->Disc_Ann Atom Economy Disc_Cyc Disconnection C: Radical/Cascade Cyclization Target->Disc_Cyc Complexity Gen. Prec_Indole Precursor: Substituted Indole / 3H-Indole Disc_Red->Prec_Indole Prec_Aniline Precursor: N-Directed Aniline + Alkyne/Alkene Disc_Ann->Prec_Aniline Prec_Radical Precursor: Alkenyl Aryl Halide Disc_Cyc->Prec_Radical

Figure 1: Strategic disconnections for accessing the indoline scaffold, moving from classical reduction to modern C-H activation.

Advanced Synthetic Methodologies[1]

Enantioselective Organocatalysis (Transfer Hydrogenation)

The direct asymmetric reduction of 3H-indoles (indolenines) is a powerful route to chiral indolines.[1]

  • Mechanism: Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) activate the imine moiety of the 3H-indole.

  • Reductant: Hantzsch ester serves as the hydride source.[1]

  • Key Advantage: Metal-free conditions prevent heavy metal contamination in late-stage pharmaceutical intermediates.

Transition-Metal Catalyzed C-H Activation

This is the current frontier. Using Rh(III) or Co(III) catalysts, one can couple simple anilines (with a directing group) with internal alkynes to form the indoline core in a single step.[1]

  • Catalyst System:

    
     or 
    
    
    
    .[1]
  • Directing Group (DG): Pyrimidines, pyrazoles, or oxidizing DGs like N-O (which acts as an internal oxidant, maintaining the catalytic cycle without external oxidants).[1]

Detailed Protocol: Rh(III)-Catalyzed C-H Annulation

Objective: Synthesis of a C2,C3-functionalized indoline via C-H activation of N-nitrosoaniline with an internal alkyne.

Rationale: This protocol utilizes the N-nitroso group as an oxidizing directing group. The N-O bond cleavage acts as the internal oxidant, regenerating the active Rh(III) species and rendering the reaction redox-neutral.

Materials
  • Substrate: N-nitroso-N-phenylamine derivative (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)[1]

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Additive: AgSbF6 (10 mol%) - Critical for abstracting chloride and generating the cationic active species.

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 100°C

Step-by-Step Workflow
  • Activation: In a glovebox or under N2, charge a dried Schlenk tube with

    
     (15.5 mg, 0.025 mmol) and AgSbF6 (34.4 mg, 0.10 mmol). Add 2.0 mL of anhydrous DCE. Stir at room temperature for 15 minutes to generate the cationic species 
    
    
    
    .
  • Addition: Add the N-nitrosoaniline (1.0 mmol) and diphenylacetylene (1.2 mmol) to the reaction vessel. Seal the tube.

  • Annulation: Heat the mixture to 100°C in an oil bath for 16 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). Look for the disappearance of the characteristic yellow nitroso spot and the appearance of a fluorescent indoline spot.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient Hexane -> 5% EtOAc/Hexane).

  • Validation: Verify structure via 1H NMR (look for disappearance of alkyne peaks and appearance of indoline ring protons) and HRMS.

Expert Insight: If the yield is low, check the moisture content of the DCE. Cationic Rh(III) species are sensitive to water coordination which competes with the substrate.[1]

Mechanistic Logic

Understanding the catalytic cycle is vital for troubleshooting.[1] The Rh(III) cycle involves C-H activation, alkyne insertion, and reductive elimination.[1]

Visualization: Catalytic Cycle (Rh-Catalyzed)

CatalyticCycle Step1 Active Species [Cp*Rh(III)]+ Step2 C-H Activation (Rhodacycle Formation) Step1->Step2 Substrate binding Step3 Alkyne Coordination & Insertion Step2->Step3 Regioselective Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4 7-membered intermediate Step5 N-O Cleavage (Internal Oxidation) Step4->Step5 Product Release Step5->Step1 Regeneration

Figure 2: Catalytic cycle of Rh(III)-catalyzed C-H activation utilizing an oxidizing directing group.

Medicinal Chemistry & SAR

The indoline scaffold offers specific vectors for optimization.

Structure-Activity Relationship (SAR) Map
  • N1 Position: Critical for solubility and metabolic stability.[1][3] Alkylation here often reduces polarity but can block H-bond donor capability.[1]

  • C2/C3 Positions: The "Stereochemical Engine."[1] Substituents here dictate the puckering of the ring.

    • C2-Aryl: Enhances pi-stacking interactions (common in anticancer agents).[1]

    • C3-Spiro: Increases rigidity, often improving selectivity (e.g., MDM2 inhibitors).[1]

  • C5 Position: Ideal for halogenation (F, Cl) to block metabolic oxidation or to install solubilizing tails via cross-coupling.[1]

Visualization: SAR Hotspots

SAR Core Indoline Core N1 N1: Pharmacokinetic Handle (Solubility/Metabolism) Core->N1 C2 C2: Stereogenic Center (Receptor Selectivity) Core->C2 C5 C5: Electronic Tuning (Halogenation/Coupling) Core->C5 C7 C7: Ortho-Substitution (Conformational Lock) Core->C7

Figure 3: Key modification sites on the indoline scaffold for optimizing biological activity.

Therapeutic Applications

  • Oncology: Indoline-sulfonamides (e.g., Indisulam) act as "molecular glues," degrading splicing factors (RBM39).[1] Novel derivatives target tubulin polymerization similar to vinca alkaloids but with reduced neurotoxicity.[1]

  • Neuroscience: 5-HT receptor agonists often feature the tryptamine/indoline core. Rigidifying the ethylamine chain into the indoline ring (as in some conformationally restricted analogs) enhances receptor subtype selectivity.[1]

  • Antivirals: Recent screens identified indoline-2-carboxamides as potent inhibitors of SARS-CoV-2 main protease (

    
    ), utilizing the amide H-bond donors to anchor in the active site.
    

References

  • Recent Advances in Synthesis of Indolizine and its Derivatives. ResearchGate. (2024). Systematic review of radical cyclization and cross-coupling strategies. Link

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules. (2024).[1] Comprehensive review of therapeutic applications (anticancer, antidiabetic, antihypertensive).[1][3][4][5] Link

  • Transition Metal-Catalyzed C-H Functionalization of Indoles. New Journal of Chemistry. (2021). Mechanisms of Rh/Co/Pd catalyzed activation.[1] Link

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction. Organic Letters. (2010). Brønsted acid catalyzed transfer hydrogenation protocol.[1][2] Link[1]

  • Indole Scaffold in FDA Approved Drugs. ResearchGate. (2023). Analysis of market-approved drugs containing the indoline/indole core. Link

Sources

Methodological & Application

Preparation of 6-Fluoroindoline hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoroindoline (CAS: 2343-23-9) is a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for serotonin (5-HT) receptor modulators, kinase inhibitors, and tricyclic antidepressants. While the parent compound, 6-fluoroindole, is commercially ubiquitous, the reduced indoline form is less stable to oxidation and is best stored and handled as the hydrochloride salt.

This application note details a robust, self-validating protocol for the regioselective reduction of 6-fluoroindole to 6-fluoroindoline using the Gribble reduction method (Sodium Cyanoborohydride in Acetic Acid), followed by conversion to its hydrochloride salt. This method is selected for its high functional group tolerance and prevention of polymerization side-reactions common with catalytic hydrogenation of halogenated aromatics.

Strategic Route Analysis

The conversion of an indole to an indoline requires the reduction of the C2-C3 double bond while leaving the benzene ring intact.

MethodReagentsProsCons
A. Gribble Reduction (Selected)

/

High regioselectivity; prevents polymerization; tolerates halogens.Generates HCN (requires careful venting/quenching).
B. Catalytic Hydrogenation

,

Clean workup.Risk of C-F bond hydrogenolysis (de-fluorination); requires pressure vessel.
C. Silane Reduction

/

Metal-free; no cyanide.Expensive reagents; TFA is harsh on acid-sensitive substrates.

Rationale for Selection: Method A is chosen because the protonation of the indole at C3 by acetic acid generates an electrophilic indolenium species that is rapidly trapped by the hydride, preventing the formation of indole dimers.

Experimental Workflow (Logic Map)

G Start Start: 6-Fluoroindole Reagent Add NaBH3CN / AcOH (15°C - RT) Start->Reagent Dissolution Intermediate Indolenium Ion (Transient) Reagent->Intermediate Protonation (C3) Reduction Hydride Attack (C2 Position) Intermediate->Reduction Reduction Quench Quench: NaOH (aq) (pH > 10) Reduction->Quench Completion (TLC) Extraction Extract: DCM or Et2O Quench->Extraction Free Base Isolation SaltForm Add 4M HCl in Dioxane Extraction->SaltForm Precipitation Product Final: 6-Fluoroindoline HCl SaltForm->Product Filtration & Drying

Caption: Workflow for the regioselective reduction of 6-fluoroindole and subsequent salt formation.

Detailed Protocol

Phase 1: Regioselective Reduction

Reagents:

  • 6-Fluoroindole (1.0 equiv)[1]

  • Sodium Cyanoborohydride (

    
    ) (3.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)[2][3]

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with 6-fluoroindole (e.g., 1.35 g, 10 mmol).

  • Solvation: Add Glacial Acetic Acid (20 mL). Stir until fully dissolved. The solution may turn slightly yellow.

  • Addition: Cool the mixture to 15°C (water bath). Add

    
     (1.88 g, 30 mmol) portion-wise over 20 minutes. Caution: Exothermic. Ensure good ventilation as minor amounts of HCN may evolve.
    
  • Reaction: Remove the cooling bath and stir at Room Temperature (20-25°C) for 2–3 hours.

  • Validation (TLC): Check TLC (Silica; 20% EtOAc/Hexane).

    • Starting Material (Indole): Higher

      
       (UV active).
      
    • Product (Indoline): Lower

      
       (Streaks due to amine nature; stains with Ninhydrin).
      
    • Endpoint: Disappearance of the indole spot.[4]

Phase 2: Workup and Free Base Isolation
  • Quench: Cool the reaction mixture to 0°C. Slowly pour the mixture into crushed ice (50 g).

  • Basification: Slowly add 50% aqueous NaOH (or pellets) with vigorous stirring until pH

    
     11-12. Critical: The solution must be basic to liberate the free amine and trap cyanide as NaCN in the aqueous phase.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL) or Diethyl Ether.
    
  • Wash: Wash combined organics with saturated brine (

    
     mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 6-fluoroindoline as a pale yellow oil.
    
Phase 3: Hydrochloride Salt Formation

Reagents:

  • Crude 6-Fluoroindoline (Free base)[5]

  • 4M HCl in 1,4-Dioxane (or 2M HCl in Diethyl Ether)

Procedure:

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Diethyl Ether or Ethanol (approx. 5-10 mL).

  • Acidification: Dropwise, add 4M HCl in Dioxane (1.2 equiv relative to starting indole) at 0°C.

  • Precipitation: A white to off-white precipitate should form immediately.

    • Troubleshooting: If no solid forms, add excess Hexane or Diethyl Ether to induce precipitation and scratch the glass wall.

  • Filtration: Filter the solid under vacuum / inert atmosphere (Argon/Nitrogen) to avoid oxidation.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Quality Control & Characterization

To validate the product identity without external standards, rely on the following mechanistic signatures:

TechniqueExpected Observation (Self-Validation)
1H NMR (DMSO-d6) Loss of Aromaticity at C2/C3: The characteristic aromatic doublets of the indole (usually

6.5 and 7.2 ppm) disappear. Appearance of Triplets: Two new triplets appear in the aliphatic region (

3.0–4.0 ppm), corresponding to the

linkage.
19F NMR Single Peak: A distinct singlet (or multiplet due to H-F coupling) around -110 to -120 ppm, confirming the fluorine atom is intact and not lost (de-fluorination).
Melting Point High Range: The HCl salt should exhibit a sharp melting point, typically

(decomposition often observed), distinct from the low-melting indole precursor.
Solubility Water Soluble: Unlike the starting indole, the product must be fully soluble in water (pH < 7).

Safety & Hazard Management

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Upon contact with acid (Step 1), it releases Hydrogen Cyanide (HCN). Protocol Rule: All reactions must be performed in a functioning fume hood. The quench (Step 2) must be basic (NaOH) to keep cyanide in solution as ions, which are then disposed of in a dedicated cyanide waste stream.

  • 6-Fluoroindoline: Indolines are susceptible to air oxidation. Store the HCl salt under inert gas (Argon) in a desiccator.

References

  • Gribble, G. W., et al. (1974).[2] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[2] Journal of the American Chemical Society, 96(25), 7812–7814. Link

  • PubChem. (n.d.).[1][6][7] "6-Fluoroindole (Compound)."[1][5][8][9] National Center for Biotechnology Information. Retrieved January 29, 2026. Link

  • ChemicalBook. (2025).[7][8][10] "4-Fluoro-isoindoline HCl Properties (Analogous Chemistry)." Link

  • BenchChem. (2025).[8] "Application Notes: Indoline Synthesis Protocols." Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 6-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

6-Fluoroindoline hydrochloride (CAS: N/A for HCl salt specific; Free base: 2343-23-9) is a critical bicyclic intermediate used in the synthesis of serotonin receptor modulators and kinase inhibitors. Its purity is paramount, as the presence of its oxidized analog, 6-fluoroindole , or regioisomers (e.g., 4- or 5-fluoroindoline) can lead to toxic byproducts in downstream API synthesis.

This application note details a validated, stability-indicating HPLC protocol designed to separate 6-fluoroindoline from its key impurities. Unlike generic protocols, this method addresses the specific challenges of amine tailing and oxidative instability inherent to the indoline scaffold.[1]

Chemical Context & Method Development Logic

The Challenge: Basicity and Oxidation

Developing a method for 6-Fluoroindoline HCl requires balancing two competing physicochemical properties:

  • Basicity (Secondary Amine): The indoline nitrogen is basic (

    
    ).[1] On standard silica columns at neutral pH, this amine interacts with residual silanols, causing severe peak tailing.[1]
    
  • Oxidation Potential: Indolines are susceptible to aromatization (dehydrogenation) to form indoles.[1] The method must resolve the target 6-fluoroindoline from the 6-fluoroindole impurity.[1]

The Solution: Acidic Mobile Phase & End-Capped C18
  • Mobile Phase pH: We utilize a low pH (pH ~2.5 - 3.[1]0) buffer.[1] This ensures the amine remains fully protonated (

    
    ), preventing secondary interactions with silanols and sharpening the peak shape.[1]
    
  • Stationary Phase: A high-purity, fully end-capped C18 column is selected to maximize hydrophobic discrimination between the fluorine-substituted scaffold and its impurities.[1]

Separation Mechanism Diagram

The following diagram illustrates the separation logic, highlighting the differential retention between the protonated indoline (target) and the planar, more hydrophobic indole impurity.

SeparationLogic cluster_0 Analytes cluster_1 Stationary Phase (C18) Indoline 6-Fluoroindoline (Target) C18 Hydrophobic Interaction Indoline->C18 Moderate Retention (Non-planar, Protonated) Indole 6-Fluoroindole (Impurity) Indole->C18 Strong Retention (Planar Aromatic, Neutral) Result Baseline Resolution (Rs > 3.0) C18->Result

Caption: Separation mechanism distinguishing the protonated target amine from the neutral, hydrophobic indole impurity.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 6-Fluoroindoline HCl (>98% purity).[1]

  • Impurity Standard: 6-Fluoroindole (for system suitability).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additive: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).[1] Note: Phosphoric acid is preferred for UV detection stability; TFA is preferred if LC-MS coupling is required.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus)End-capped silica prevents amine tailing.[1]
Mobile Phase A 0.1% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

in Water (pH ~2.[1]5)
Suppresses silanol ionization; protonates analyte.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic fluorine compounds.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 254 nm (Primary), 280 nm (Secondary)254 nm detects the benzene ring; 280 nm is specific to the indole core.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program

A gradient is recommended to elute the highly retained indole impurity and any late-eluting fluorinated dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash Step
20.0595Hold Wash
20.1955Re-equilibration
25.0955End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] (Avoid pure acetonitrile as the HCl salt may precipitate).[1]

  • Stock Solution: Weigh 10 mg of 6-Fluoroindoline HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution 1:10 to obtain 0.1 mg/mL for assay.

Analytical Workflow & System Suitability

The following workflow ensures data integrity from preparation to reporting.

Workflow Start Sample Receipt (6-Fluoroindoline HCl) Prep Sample Preparation (Dissolve in 50:50 H2O:ACN) Start->Prep SystemCheck System Suitability Injection (Mix of Indoline + Indole) Prep->SystemCheck Decision Rs > 2.0 Tailing < 1.5? SystemCheck->Decision Decision->SystemCheck Fail (Troubleshoot) RunSamples Run Sample Set (Bracketed Standards) Decision->RunSamples Pass Calc Data Processing (% Area Normalization) RunSamples->Calc

Caption: Step-by-step analytical workflow ensuring system readiness before sample analysis.

System Suitability Criteria (Mandatory)

Before releasing results, the system must meet these metrics:

  • Resolution (

    
    ):  > 2.0 between 6-Fluoroindoline and 6-Fluoroindole.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (Crucial for amine salts).[1]
    
  • Precision: RSD < 2.0% for retention time and area (n=5 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure mobile phase pH is < 3.[1][2]0. Use a "Base Deactivated" (BDS) or newer generation C18 column.[1]
Split Peaks Sample solvent incompatibility.The sample is dissolved in 100% organic while the starting gradient is 95% aqueous.[1] Match diluent to initial mobile phase (e.g., 10% ACN).[1]
Ghost Peaks Carryover or Oxidation.[1]Indolines can oxidize in the autosampler.[1] Keep samples at 4°C and use amber vials.
Retention Shift Ion-pairing effect.[1]If using TFA, equilibration takes longer.[1] Ensure at least 10 column volumes of equilibration between runs.

References

  • Vertex AI Search. (2025).[1] HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. ResearchGate. 3

  • Chemical Engineering Transactions. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. CET Journal. 4[1]

  • National Institutes of Health (NIH). (2025).[1] 6-Fluoroindole | C8H6FN | CID 351278 - PubChem.[1] PubChem.[1][5] 1[1]

  • SIELC Technologies. (2025). Separation of Indole on Newcrom R1 HPLC column. SIELC. 6[1]

  • Chromatography Online. (2025).[1] Fluorinated HPLC Phases — Looking Beyond C18. LCGC International.[1] 7

Sources

Strategic Utilization of 6-Fluoroindoline Hydrochloride in Neurotherapeutic Scaffold Design

[1][2]

Content Type: Technical Application Note & Protocol Guide Subject: 6-Fluoroindoline Hydrochloride (CAS: N/A for HCl specifically, 2347-71-9 for free base parent ref) Audience: Medicinal Chemists, Neuropharmacologists, and Process Chemists[1][2]

Abstract & Strategic Rationale

6-Fluoroindoline hydrochloride serves as a high-value pharmacophore in the development of neuroactive agents, particularly for serotonin receptor modulation (5-HT2C/2A) and neuroprotective ferroptosis inhibitors.[1][2]

The strategic incorporation of fluorine at the C6 position of the indoline scaffold offers two critical advantages over the non-fluorinated parent:

  • Metabolic Blockade: The C6 position in indolines is a primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[2] Fluorine substitution effectively blocks this "soft spot," significantly extending the half-life (

    
    ) of the resulting clinical candidates.[2]
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, modulating the pKa of the N1-nitrogen. This subtle shift often improves blood-brain barrier (BBB) permeability by optimizing the lipophilic ligand efficiency (LLE).[1]

Comparative Physicochemical Profile
PropertyIndoline (Parent)6-FluoroindolineImpact on Drug Design
Metabolic Stability Low (prone to C5/C6 oxidation)High (C6 blocked)Extends duration of action; reduces dosing frequency.[1][2]
LogP (Lipophilicity) ~1.8~2.1 Increases membrane permeability and BBB penetration.[2]
N1-Basicity (pKa) ~4.9 (Conjugate Acid)~4.0 Reduced basicity decreases non-specific protein binding.[1][2]
H-Bonding Donor (NH)Donor (NH) + Acceptor (F)Fluorine can act as a weak H-bond acceptor in receptor pockets.[1][2]

Visualizing the "Fluorine Effect"

The following diagram illustrates the mechanistic rationale for selecting 6-fluoroindoline over standard indoline in neuro-drug discovery.

FluorineEffectIndolineStandard Indoline(Metabolically Labile)CYPCYP450OxidationIndoline->CYP High AffinityMetaboliteC6-Hydroxy Metabolite(Rapid Clearance)CYP->Metabolite Phase I MetabolismFluoroInd6-Fluoroindoline(Metabolically Stable)FluoroInd->CYP BlockedBBBBlood-Brain Barrier(Enhanced Penetration)FluoroInd->BBB Increased LogPTargetNeuroactive Target(5-HT, Sigma-1, Ferroptosis)BBB->Target CNS Exposure

Caption: Mechanism of metabolic stabilization and CNS targeting via C6-fluorination.[1][2]

Handling & Preparation Protocols

Safety Note: 6-Fluoroindoline hydrochloride is an irritant (Skin/Eye/Respiratory).[1][2][3][4] Handle in a fume hood. Critical Precursor Step: Most nucleophilic coupling reactions (Buchwald-Hartwig, Amide Coupling) require the free base.[1][2] The HCl salt is stable for storage but must be neutralized prior to use in non-aqueous metal-catalyzed cross-couplings.[1][2]

Protocol A: Quantitative Free-Basing (Preparation for Coupling)

Use this protocol to convert the stable HCl salt into the reactive amine species.

  • Dissolution: Suspend 6-Fluoroindoline HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL per gram).

  • Neutralization: Add an equal volume of saturated aqueous NaHCO₃ or 1M NaOH.[1][2]

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and layers clarify. Separate the organic layer.[2]

  • Re-extraction: Extract the aqueous layer twice with DCM.[1][2]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Checkpoint: The resulting oil/solid should be used immediately for coupling to prevent oxidation (indolines can slowly oxidize to indoles in air).[2]

Synthetic Protocols for Neuroactive Libraries

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Target Application: Synthesis of 5-HT2C agonists (e.g., Lorcaserin analogs) or Sigma-1 receptor ligands.[1][2]

Rationale: The fluorine atom at C6 exerts an electron-withdrawing effect, making the N1 nitrogen less nucleophilic than unsubstituted indoline. Standard

12

Reagents:

  • Amine: 6-Fluoroindoline (Free base, 1.0 equiv)[1][2]

  • Electrophile: Aryl Bromide/Chloride (Heterocyclic halides preferred for neuro-targets) (1.1 equiv)[1][2]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)₂[2]
    
  • Ligand: XPhos or RuPhos (4 mol%)[2]

    • Note: RuPhos is preferred for secondary amines like indolines to prevent β-hydride elimination side products.[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1][2]

  • Solvent: Toluene or Dioxane (Anhydrous, degassed)[2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge Solids: Add

    
    , Ligand (RuPhos), and NaOtBu to the vial under inert gas.
    
  • Add Reactants: Dissolve the Aryl Halide and 6-Fluoroindoline (from Protocol A) in anhydrous Toluene and transfer via syringe to the reaction vial.

  • Degas: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol C: Urea/Carbamate Linker Synthesis

Target Application: Ferroptosis Inhibitors (Neuroprotection) and Enzyme Inhibitors (FAAH).[2]

Rationale: Recent studies (e.g., TJC-2-1) indicate that N-acylated or N-carbamoylated 6-fluoroindolines act as potent radical-trapping antioxidants (RTAs) with superior metabolic stability compared to Ferrostatin-1.[1][2]

Reagents:

  • Amine: 6-Fluoroindoline HCl (can be used directly with excess base)[1][2]

  • Electrophile: Isocyanate (R-NCO) or Chloroformate (R-OCOCl)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv if using HCl salt)[2]

  • Solvent: DCM or THF (0°C to RT)

Step-by-Step Methodology:

  • Suspension: Suspend 6-Fluoroindoline HCl (1.0 equiv) in anhydrous DCM at 0°C.

  • Activation: Add DIPEA (2.5 equiv) dropwise. The suspension should clear as the free base is liberated.

  • Coupling: Add the Isocyanate (1.1 equiv) dropwise.[2]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Self-Validating Step: The disappearance of the secondary amine peak in LC-MS and the emergence of the Urea mass (M+R_NCO) confirms conversion.

  • Quench: Add 1M HCl (aq) to quench excess base and remove unreacted amine.

  • Isolation: Extract with DCM, dry over MgSO₄, and recrystallize (often Ethanol/Water) or chromatograph.[2]

Experimental Workflow Diagram

SyntheticWorkflowStartStart: 6-Fluoroindoline HClBaseStepNeutralization(DCM / 1M NaOH)Start->BaseStepFreeBaseIntermediate:6-Fluoroindoline (Free Base)BaseStep->FreeBasePathAPath A: N-Arylation(5-HT Agonists)FreeBase->PathAPathBPath B: Urea/Amide Formation(Ferroptosis Inhibitors)FreeBase->PathBCondAPd(OAc)2 / RuPhosNaOtBu, Toluene, 100°CPathA->CondACondBR-NCO / DIPEADCM, 0°C -> RTPathB->CondBFinalAN-Aryl-6-FluoroindolineCondA->FinalAFinalBN-Carbamoyl-6-FluoroindolineCondB->FinalB

Caption: Divergent synthesis workflow from the HCl salt to key neuroactive scaffolds.

Quality Control & Characterization

To ensure the integrity of the synthesized building blocks, the following NMR signatures must be verified.

  • ¹⁹F-NMR: This is the most diagnostic tool.[1][2] 6-Fluoroindoline typically shows a signal around -115 to -125 ppm (referenced to CFCl₃).[1][2]

    • Shift Note: N-acylation or arylation will cause a slight downfield shift in the ¹⁹F signal due to the change in electron density on the nitrogen, which communicates through the aromatic system.

  • ¹H-NMR (Indoline Core):

    • C2-H / C3-H: Look for two triplets (or multiplets) around 3.0 ppm (C3) and 3.5–4.0 ppm (C2) .[1][2]

    • Aromatic Region: The substitution pattern (6-fluoro) simplifies the aromatic region.[1][2] You should observe a distinct splitting pattern (d, d, t) rather than the complex multiplet of the unsubstituted indoline.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • SurhPfizer, K., et al. (2016).[2] Buchwald-Hartwig Amination: A Practical Guide. Journal of Organic Chemistry. [Link][2]

  • Zhang, H., et al. (2024).[2] Novel Indoline Derivatives as Ferroptosis Inhibitors: Synthesis, Biological Evaluation, and Mechanistic Investigation (Discovery of TJC-2-1). Journal of Medicinal Chemistry. [Link]

  • Smith, B. M., et al. (2006).[2] Discovery of 5-HT2C Agonists for the Treatment of Obesity (Lorcaserin analogs).[1][2] Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 351278, 6-Fluoroindole (Precursor Reference). [Link]

Experimental protocol for N-alkylation of 6-Fluoroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

6-Fluoroindoline (CAS: 2343-23-9) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indoline in serotonin receptor modulators (e.g., 5-HT2C agonists) and kinase inhibitors.[1] While structurally similar to indoline, the presence of the fluorine atom at the C6 position introduces significant electronic effects that alter reactivity.

The Challenge: The C6-fluorine atom acts as an electron-withdrawing group (EWG) via induction, reducing the electron density on the N1 nitrogen. This renders 6-fluoroindoline less nucleophilic than its unsubstituted parent.[1] Consequently, standard alkylation protocols often suffer from sluggish kinetics or require harsh conditions that promote side reactions (e.g., quaternization or elimination).

The Solution: This guide presents two optimized protocols:

  • Method A (Direct Alkylation): A base-mediated

    
     approach optimized for primary alkyl halides using Cesium Carbonate (
    
    
    
    ) to enhance nucleophilicity without causing elimination.[1]
  • Method B (Reductive Amination): A mild, mono-selective protocol for introducing bulky or sensitive alkyl groups using Sodium Triacetoxyborohydride (STAB).

Mechanistic Considerations & Pathway Selection

Before selecting a protocol, the researcher must evaluate the electrophile and the desired outcome.

Electronic Impact of 6-Fluoro Substitution:

  • Indoline Nitrogen: Behaves as a cyclic N-alkyl aniline.[1] The lone pair is partially delocalized into the benzene ring.

  • 6-Fluoro Effect: The EWG nature of fluorine further decreases the pKa of the conjugate acid (making the amine less basic) and reduces nucleophilicity.

  • Implication: Weaker bases (e.g.,

    
    ) often fail. Stronger inorganic bases (
    
    
    
    ) or polar aprotic solvents (DMF) are required to drive the reaction.

Decision Matrix:

DecisionMatrix Start Target: N-Alkyl-6-Fluoroindoline Electrophile Analyze Electrophile Source Start->Electrophile Type1 Primary Alkyl Halide (R-CH2-Br/I) Electrophile->Type1 Type2 Aldehyde/Ketone (R-CHO / R-C=O) Electrophile->Type2 Type3 Secondary/Tertiary Halide (Sterically Hindered) Electrophile->Type3 MethodA Method A: Direct Alkylation (Cs2CO3 / DMF) Type1->MethodA Standard MethodB Method B: Reductive Amination (STAB / DCE / AcOH) Type2->MethodB Preferred for Mono-alkylation MethodC Advanced: Metal Catalysis (Buchwald or Iron-Borrowing H) Type3->MethodC If elimination is risk Result Purification & Validation MethodA->Result High Yield MethodB->Result

Caption: Workflow for selecting the optimal N-alkylation strategy based on electrophile type.

Method A: Base-Mediated Direct Alkylation ( )[1]

Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide). Mechanism: The base scavenges the HX byproduct, driving the equilibrium.


 is preferred over 

due to the "Cesium Effect" (higher solubility in organic solvents and weaker ion pairing), which enhances the reactivity of the poor 6-fluoroindoline nucleophile.
Reagents & Materials
ComponentSpecificationStoichiometry
Substrate 6-Fluoroindoline1.0 equiv.[1]
Electrophile Alkyl Bromide/Iodide1.1 - 1.2 equiv.[1][2]
Base Cesium Carbonate (

)
2.5 equiv.
Solvent Anhydrous DMF (or Acetonitrile)0.1 - 0.2 M
Quench Sat.[1]

Excess
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoroindoline (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Note: DMF is preferred over acetonitrile for sluggish substrates due to its higher boiling point and ability to solvate cations.

  • Activation: Add

    
      (2.5 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes.
    
    • Why? This ensures the base is well-distributed.[1] Unlike indoles, we are not deprotonating the nitrogen (pKa ~30) but preparing the system to scavenge protons immediately upon reaction.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Control Point: If using highly reactive electrophiles like Methyl Iodide, cool to 0°C during addition to prevent over-alkylation (quaternization).

  • Reaction:

    • Standard: Stir at 60°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material (

      
       ~0.3) and appearance of the tertiary amine product (
      
      
      
      ~0.6–0.7).
  • Work-up:

    • Cool to RT. Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF (critical step: residual DMF ruins column separation).

    • Wash with Brine (1x). Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[2]
      
  • Purification: Flash column chromatography on silica gel. Gradient: 0%

    
     20% EtOAc in Hexanes.
    

Method B: Reductive Amination[3]

Best For: Aldehydes, Ketones, or when mono-alkylation is strictly required. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[1][3] The 6-fluoro group retards iminium formation, requiring acid catalysis.

Reagents & Materials
ComponentSpecificationStoichiometry
Substrate 6-Fluoroindoline1.0 equiv.[1]
Carbonyl Aldehyde / Ketone1.2 equiv.
Reductant Na(OAc)3BH (STAB)1.5 - 2.0 equiv.[1]
Catalyst Glacial Acetic Acid (AcOH)1.0 - 2.0 equiv.[1]
Solvent 1,2-Dichloroethane (DCE)0.2 M
Step-by-Step Protocol
  • Iminium Formation: In a dry vial, mix 6-Fluoroindoline (1.0 equiv) and the Aldehyde (1.2 equiv) in DCE .

  • Acid Catalysis: Add Acetic Acid (1.0–2.0 equiv). Stir at RT for 30–60 minutes.

    • Critical: The 6-F-indoline nitrogen is less basic; without AcOH, the equilibrium favors the free amine and aldehyde, preventing reaction.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? It is mild and will not reduce the aldehyde starting material, unlike

      
      .
      
  • Reaction: Stir at RT for 12–24 hours under Nitrogen.

  • Quench: Slowly add sat.

    
     solution (gas evolution will occur). Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .[2]
    

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two methods and the critical role of the base/acid.

ReactionMechanism cluster_MethodA Method A: SN2 cluster_MethodB Method B: Reductive Amination Substrate 6-Fluoroindoline (Nucleophile) TS_A Transition State [N...R...X]‡ Substrate->TS_A + R-X Iminium Iminium Ion (Intermediate) Substrate->Iminium + R-CHO Base Cs2CO3 (Proton Scavenger) Base->TS_A -HX Product_A N-Alkyl-6-Fluoroindoline TS_A->Product_A Acid AcOH (Catalyst) Acid->Iminium Activate Product_B N-Alkyl-6-Fluoroindoline Iminium->Product_B + H- (from STAB) Reductant STAB (Hydride Donor)

Caption: Mechanistic pathways for SN2 Alkylation (Top) vs. Reductive Amination (Bottom).

Analytical Validation & Troubleshooting

Self-Validating the Protocol: Successful alkylation is confirmed by specific spectral shifts.

TechniqueObservationInterpretation
1H NMR Disappearance of broad singlet at

3.5–4.0 ppm.[1]
Loss of N-H proton.
1H NMR Shift of C2/C3 protons.The adjacent methylene protons (indoline ring) often shift upfield slightly due to tertiary amine formation.
IR Spectroscopy Disappearance of band at 3300–3400

.[1]
Loss of N-H stretch.
LC-MS M+H peak corresponds to Target Mass.Absence of M+H for starting material (137 Da for 6-F-indoline).

Troubleshooting Guide:

  • Problem: Low conversion in Method A.

    • Cause: 6-F-indoline is a poor nucleophile.[1]

    • Fix: Switch solvent to DMF; increase temp to 80°C; add catalytic KI (Finkelstein condition) if using alkyl bromides/chlorides.

  • Problem: Dialkylation (Quaternization).

    • Cause: Electrophile is too reactive (e.g., MeI).

    • Fix: Use Method B (Reductive Amination) with Formaldehyde/STAB for methylation, or strictly control temp at 0°C for Method A.

  • Problem: No reaction in Method B.

    • Cause: Iminium not forming.

    • Fix: Increase AcOH to 2.0 equiv or add molecular sieves (4Å) to remove water.

References

  • General Indoline Alkylation

    • Title: Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles.[1]

    • Source:Chemistry – A European Journal / PMC.
    • URL:[Link]

    • Relevance: Discusses advanced iron-catalyzed "borrowing hydrogen" alkylation, a green alternative to the halide methods described above.
  • Reductive Amination Standards

    • Title: A Mild, Pyridine-Borane-Based Reductive Amination Protocol.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Establishes the baseline for borohydride-based reductions of electron-deficient amines.
  • Electronic Effects in Heterocycles

    • Title: 6-Fluoroindole | C8H6FN | CID 351278 (PubChem).[1][4]

    • Source: N
    • URL:[Link]

    • Relevance: Provides physicochemical data (pKa, lipophilicity)
  • Medicinal Chemistry Context

    • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles.[1][5]

    • Source:European Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

    • Relevance: Validates the utility of the 6-fluoroindoline scaffold in drug discovery.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 6-fluoroindoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoroindoline Synthesis & Optimization

Ticket ID: #FL-IND-006 Subject: Optimization of Reaction Conditions for 6-Fluoroindoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

The synthesis of 6-fluoroindoline is a critical step in developing serotonergic modulators and other CNS-active agents. While the target appears simple, the electron-withdrawing nature of the C6-fluorine atom deactivates the indole ring, often leading to incomplete conversion or requiring harsher conditions that risk side reactions (polymerization).

We recommend two primary workflows. Use the Decision Matrix below to select the protocol best suited for your constraints.

RouteSelection start START: Select Precursor indole Precursor: 6-Fluoroindole start->indole acyclic Precursor: 2-(2-bromo-5-fluorophenyl)ethylamine start->acyclic condition Constraint Check: Cyanide Tolerance? indole->condition methodC Method C: Pd-Catalyzed Cyclization (De Novo Synthesis) acyclic->methodC methodA Method A: NaCNBH3 / AcOH (High Yield, Robust) condition->methodA Yes (Fume Hood Available) methodB Method B: Et3SiH / TFA (Metal-Free, No Cyanide) condition->methodB No (Safety Priority)

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and safety constraints.

Standard Protocol (Method A): Gribble Reduction

Best for: Maximum yield and reliability. Mechanism: Protonation of the indole C3 position followed by hydride transfer to C2.

Reagents:

  • 6-Fluoroindole (1.0 equiv)

  • Sodium Cyanoborohydride (

    
    ) (3.0 equiv)
    
  • Glacial Acetic Acid (

    
    ) (Solvent/Proton Source)
    

Step-by-Step Workflow:

  • Setup: In a fume hood, charge a round-bottom flask with 6-fluoroindole.

  • Solvent Addition: Add glacial AcOH (approx. 0.2 M concentration relative to indole). Note: AcOH serves as both solvent and catalyst.

  • Reagent Addition: Cool to 10–15°C. Add

    
     portion-wise over 20 minutes.
    
    • Critical: Do not add all at once. The exotherm can lead to runaway polymerization.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench (The "Hazard" Step):

    • Cool to 0°C.[1][2]

    • Slowly add water.

    • Neutralization: Basify with 50% NaOH or solid KOH pellets in an ice bath until pH > 10.

    • Why? You must trap the cyanide as salt before extraction. Never acidify the waste stream initially, as it releases HCN gas.

  • Workup: Extract with Ethyl Acetate (

    
    ) or Dichloromethane (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.[1][2]

Alternative Protocol (Method B): Ionic Hydrogenation

Best for: Labs restricting cyanide use; "Green" chemistry requirements. Mechanism: Stepwise protonation by TFA and hydride transfer from silane.[3]

Reagents:

  • 6-Fluoroindole (1.0 equiv)

  • Triethylsilane (

    
    ) (3.0 equiv)
    
  • Trifluoroacetic Acid (

    
    ) (Solvent)[3][4]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-fluoroindole in pure TFA (0.5 M) under

    
     atmosphere.
    
    • Alert: The solution may turn dark (red/purple) due to oligomer formation. This is reversible if reduced quickly.

  • Reduction: Add

    
     dropwise via syringe.
    
  • Monitoring: Stir at RT. The dark color should fade to pale yellow as the indoline forms.

  • Workup: Remove excess TFA via rotary evaporation before aqueous workup to minimize emulsion formation. Basify residue with saturated

    
     and extract with Ether.
    

Troubleshooting Center (FAQs)

Q1: The reaction stalled at 60% conversion. Should I add more reducing agent?

  • Diagnosis: The 6-fluoro group lowers the electron density of the indole double bond, making the initial protonation at C3 (the rate-determining step) slower than in unsubstituted indole.

  • Solution:

    • For Method A (

      
      ):  Do not just add more hydride. Add a co-solvent like minimal Methanol to improve solubility, or increase temperature to 40°C.
      
    • For Method B (

      
      ):  Add a Lewis acid catalyst (e.g., 
      
      
      
      , 10 mol%) to assist the TFA in protonating the C3 position.

Q2: I see a new spot on TLC that is NOT the product or starting material. What is it?

  • Diagnosis: This is likely the Indole Dimer . In acidic media (AcOH or TFA), an unreduced protonated indole molecule can be attacked by a neutral indole molecule (electrophilic aromatic substitution) before the hydride can reduce it.

  • Solution: Decrease the concentration of the indole. High dilution favors the bimolecular reaction with the hydride (reduction) over the bimolecular reaction with another indole (dimerization).

Q3: I lost the fluorine atom (Defluorination).

  • Diagnosis: This is rare with

    
     or Silanes but common if you attempted catalytic hydrogenation (
    
    
    
    ) or dissolving metal reduction (
    
    
    ).
  • Solution: Stick to the hydride methods (Method A/B). The C-F bond is stable to

    
     and 
    
    
    
    under these conditions.

Q4: My yield is low after workup (Emulsions/Solubility).

  • Diagnosis: 6-Fluoroindoline is a secondary amine and can form tight salts with borates or silanols.

  • Solution: Ensure the pH is >10 during the quench. For Method A, a "Rochelle's Salt" (Potassium Sodium Tartrate) wash can help break up boron-amine complexes.

Data & Comparison

FeatureMethod A (

)
Method B (

)
Yield High (85-95%)Moderate (70-85%)
Reaction Rate Fast (2-4 h)Slower (Overnight)
Safety Profile Low (HCN Risk)High (Corrosive only)
F-Group Stability ExcellentExcellent
Scale-up Difficult (Exotherm/Waste)Easier (Flow chemistry compatible)

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. The fluorine atom's electron-withdrawing effect (


) specifically impacts Step 1 (Protonation).

Mechanism cluster_0 Step 1: Protonation (Rate Limiting) cluster_1 Step 2: Hydride Transfer S1 6-Fluoroindole S2 Indolium Cation (C3-Protonated) S1->S2 + H+ (AcOH/TFA) S3 6-Fluoroindoline S2->S3 + H- (Hydride Source) Side Side Reaction: Dimerization S2->Side + Indole (if [C] is high)

Figure 2: Reaction mechanism showing the critical intermediate (Indolium Cation) and the risk of dimerization.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles with Acid Carboxylic Acids." Journal of the American Chemical Society.

  • Lanzilotti, A. E., et al. (1979). "Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid." The Journal of Organic Chemistry.

  • Wagaw, S., et al. (1997). "Palladium-Catalyzed Coupling of Aryl Chlorides with Ammonia and Ammonium Salts." Journal of the American Chemical Society. (For Pd-catalyzed alternative routes).

  • BenchChem Technical Guide. (2025). "6-Fluoroindole: A Technical Guide for Researchers."

Sources

Improving the yield of 6-fluoroindole to 6-fluoroindoline conversion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 6-fluoroindole to 6-fluoroindoline conversion. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: Maximize yield while preventing defluorination and polymerization.

Introduction: The 6-Fluoro Challenge

Reducing the C2–C3 double bond of 6-fluoroindole is chemically distinct from reducing unsubstituted indole due to the electronic effects of the fluorine atom and the lability of the C–F bond under standard hydrogenation conditions.

Why this transformation fails:

  • Defluorination: Standard catalytic hydrogenation (H2/Pd-C) frequently results in oxidative addition of the metal into the C–F bond, yielding unsubstituted indoline or cyclohexylamine derivatives.

  • Polymerization: Indoles are electron-rich enamines. In strong acids (required for protonation), they are prone to acid-catalyzed dimerization and polymerization before reduction can occur.

  • Incomplete Conversion: The electron-withdrawing fluorine at C6 decreases the basicity of C3, making the initial protonation step—the kinetic bottleneck—slower than in non-fluorinated analogues.

This guide provides two high-fidelity protocols and a troubleshooting matrix to navigate these pitfalls.

Module 1: The "Gold Standard" (Gribble Reduction)

Reagents: Sodium Cyanoborohydride (NaBH3CN) in Glacial Acetic Acid (AcOH).

This method, adapted from Gribble et al., is the most reliable for fluorinated indoles because it avoids transition metals (preventing defluorination) and operates under controlled acidity.

The Mechanism & Logic

The reaction relies on the formation of an indolium cation (protonated at C3). NaBH3CN is stable in acid (unlike NaBH4) and selectively reduces the iminium bond of the protonated species.

GribbleMechanism Indole 6-Fluoroindole Protonation C3 Protonation (AcOH) Indole->Protonation Slow Step Cation Indolium Cation (Electrophile) Protonation->Cation Hydride Hydride Attack (NaBH3CN) Cation->Hydride Fast Step Product 6-Fluoroindoline Hydride->Product

Figure 1: Kinetic pathway of the Gribble reduction. Note that C3 protonation is the rate-determining step.

Validated Protocol
  • Dissolution: Dissolve 6-fluoroindole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

    • Checkpoint: Ensure the solution is homogeneous.

  • Temperature Control: Cool the mixture to 12–15 °C.

    • Why: Lower temperatures prevent acid-catalyzed dimerization of the starting material but are warm enough to allow protonation.

  • Reagent Addition: Add NaBH3CN (3.0 equiv) portion-wise over 30 minutes.

    • Safety: Perform in a fume hood. Although NaBH3CN is stable, minor HCN evolution can occur.

  • Reaction: Stir at room temperature (RT) for 2–4 hours.

    • Self-Validation: The reaction mixture should turn from yellow (indole oxidation products) to colorless or pale yellow.

  • Quench: Pour into ice water and basify with NaOH to pH > 10.

    • Critical: You must neutralize the acetic acid completely to extract the basic indoline.

Troubleshooting Table: NaBH3CN Method
SymptomProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Acidity too low; C3 not protonated.Add small aliquots of TFA (1–5%) to the AcOH to increase protonation power (H0).
N-Ethylated Side Product Used NaBH4 instead of NaBH3CN.Stop. NaBH4 in AcOH reduces and alkylates nitrogen (reductive amination with solvent). Switch to NaBH3CN.
Polymer/Tar Formation Temperature too high during addition.Maintain T < 15 °C during the initial mixing of indole and acid.
Emulsion during Workup Amphoteric nature of product.Use Rochelle's salt or filter through Celite. Ensure pH is strongly basic (>12).

Module 2: Metal-Free Ionic Hydrogenation

Reagents: Triethylsilane (Et3SiH) and Trifluoroacetic Acid (TFA).

This is the preferred method if you must avoid cyanide waste streams. It uses a silane as a hydride donor for the carbocation generated by TFA.[1]

Validated Protocol
  • Setup: Dissolve 6-fluoroindole (1.0 equiv) in pure Et3SiH (3.0 equiv).

    • Note: The silane often acts as a co-solvent.

  • Acid Addition: Cool to 0 °C. Add TFA (10–15 equiv) dropwise .

    • Critical Parameter: Do NOT add the silane to the acid/indole mixture. The high concentration of acid without the hydride donor present will instantly polymerize the indole. Always have the hydride donor (silane) present before the acid triggers the cation.

  • Monitoring: Warm to RT. Monitor by LCMS.

    • Self-Validation: Disappearance of the indole UV trace (254 nm). Indolines absorb less strongly in the UV.

Troubleshooting Table: Silane Method
SymptomProbable CauseCorrective Action
Rapid Polymerization (Dark Tar) Inverse addition (Indole + Acid mixed first).Restart. Dissolve Indole in Silane first, then add Acid slowly.
No Reaction Steric bulk of silane.Switch from Et3SiH to PhSiH3 (Phenylsilane) which is a smaller, more active hydride donor.
Defluorination N/AThis method is chemically incapable of cleaving the C-F bond (highly chemoselective).

Module 3: Why Catalytic Hydrogenation Fails (And How to Fix It)

Users often attempt H2/Pd-C because it is "standard." For 6-fluoroindole, this is a trap.

DefluorinationRisk cluster_fail Standard Conditions (Pd/C) cluster_success Corrected Conditions Substrate 6-Fluoroindole + H2 OxAdd Oxidative Addition of Pd into C-F bond Substrate->OxAdd PtO2 Catalyst: PtO2 (Adam's Cat.) Solvent: MeOH/HCl Substrate->PtO2 Defluoro Product: Indoline (Fluorine LOST) OxAdd->Defluoro Success Product: 6-Fluoroindoline (Fluorine RETAINED) PtO2->Success

Figure 2: The divergence between defluorination (Pd/C) and successful reduction (PtO2).

If you MUST use hydrogenation:

  • Do NOT use: Palladium on Carbon (Pd/C). It is excellent for hydrogenolysis of C-X bonds.

  • DO use: Platinum Oxide (PtO2) or Rhodium on Alumina (Rh/Al2O3) in acidic methanol. These catalysts are less prone to oxidative insertion into the aryl-fluorine bond under mild pressures (1 atm).

FAQ: Rapid Response

Q: Can I use NaBH4 in acetic acid? A: No. As shown by Gribble, NaBH4 in carboxylic acids leads to N-alkylation .[2] In acetic acid, you will produce N-ethyl-6-fluoroindoline, not the desired secondary amine. Use NaBH3CN.[3][4]

Q: My product turned purple/black on the bench. Why? A: Indolines are susceptible to air oxidation back to indoles or to coupling products (indolenines). Store your product under Argon/Nitrogen at -20 °C, preferably as the HCl salt, which is much more stable than the free base.

Q: I see starting material remaining by TLC, but LCMS says it's done. A: Indoles and Indolines have vastly different ionization potentials and UV extinction coefficients. Do not rely solely on peak area integration. Use an isolated yield or NMR for true conversion metrics.

Q: How do I remove the excess silane from Method 2? A: Silanes are non-polar. After quenching the acid, wash the crude reaction mixture with Hexanes (if your product is polar enough to stay in the organic/aqueous interface) or simply evaporate. Residual silanol byproducts can be removed via column chromatography (silanols are polar).

References

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[5] Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814.

  • Gribble, G. W., & Hoffman, J. H. "Sodium Cyanoborohydride in Glacial Acetic Acid. A Convenient Synthesis of Indolines." Synthesis, vol. 1977, no. 12, 1977, pp. 859–860.

  • Kursanov, D. N., et al. "Ionic Hydrogenation." Synthesis, vol. 1974, no.[6] 09, 1974, pp. 633–651. (Foundational text on Silane/TFA reduction).

  • Baeza, A., & Najera, C. "Recent Advances in the Catalytic Hydrodefluorination of Fluoroarenes." Synthesis, vol. 53, no.[7] 14, 2021, pp. 2443-2458. (Context on Pd-catalyzed defluorination risks).

Sources

Column chromatography techniques for purifying indoline salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Column Chromatography Techniques for Indoline Salts Assigned Specialist: Senior Application Scientist

Mission Brief

Purifying indoline salts presents a paradox: the charged nature that makes them stable solids also makes them stick irreversibly to standard chromatography media. This guide addresses the physicochemical interactions between the basic indoline nitrogen and acidic stationary phases. We do not just provide "recipes"; we provide the logic to troubleshoot streaking, poor recovery, and decomposition.

Part 1: The Core Troubleshooting Modules
Module A: "My compound is streaking or sticking to the silica column."

The Diagnosis: Standard silica gel is not neutral; it is acidic. The surface is covered in silanol groups (


) with a pKa of approximately 4.5–5.6 [1][2].
  • The Mechanism: Indoline salts (protonated amines) or free bases act as cations. They undergo cation exchange with the deprotonated silanols (

    
    ), causing the compound to "drag" or streak down the column rather than partitioning cleanly.
    
  • The Result: Broad peaks, co-elution with impurities, and mass loss (irreversible binding).

The Solution (Protocol 1): The "Basified" Mobile Phase To prevent this, you must suppress the ionization of the silanols or compete for their binding sites.

  • Option 1: The Competitor (Triethylamine - TEA). Add 1–3% TEA to your mobile phase. The TEA saturates the acidic silanol sites, effectively "capping" them so your indoline passes through unhindered [3].

    • Warning: TEA is difficult to remove completely by rotovap.

  • Option 2: The Volatile Base (Ammonium Hydroxide). Use a mixture of DCM/MeOH/

    
     (e.g., 90:9:1). This is superior for polar indolines. The ammonia modifies the silica surface and is easily removed under vacuum.
    

Critical Check: If your target is a permanent quaternary ammonium salt, basic modifiers on silica often fail. Switch to Module C .

Module B: "My sample won't dissolve in the mobile phase."

The Diagnosis: Indoline salts are ionic solids. They rarely dissolve in non-polar solvents like Hexanes or DCM used for loading. Liquid loading with Methanol (where it dissolves) creates a "strong solvent effect," causing the sample to wash down the column instantly, destroying resolution.

The Solution (Protocol 2): Dry Loading Eliminate the solvent variable by adsorbing the compound onto a solid support.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude indoline salt in the minimum amount of Methanol or MeOH/DCM (1:1).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the flask.

    • Ratio: 1 part crude mass : 2 parts Celite.

    • Why Celite? Unlike silica, Celite is relatively inert and non-acidic, preventing decomposition during the drying phase [4].

  • Evaporation: Rotovap the slurry until it is a dry, free-flowing powder.

    • Tip: If it remains "gummy," add more Celite and re-evaporate.

  • Loading: Pour the powder directly on top of the pre-packed column bed. Add a layer of sand on top to protect the bed during solvent addition.

Module C: "I have a Quaternary Ammonium Salt (Permanent Charge)."

The Diagnosis: You cannot "free base" a quaternary salt. It will remain charged regardless of pH. On Normal Phase silica, these are often retained indefinitely.

The Solution: You must switch the "Phase System."

  • Reverse Phase (C18) with Ion Suppression:

    • Use water/acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Mechanism:[2][3][4][5] The acid keeps residual silanols on the C18 silica protonated (neutral), preventing the cation exchange that causes tailing [5].

  • Alumina (Normal Phase Alternative):

    • Switch from Silica to Neutral or Basic Alumina .[6]

    • Alumina has a different surface chemistry (amphoteric) and is far less prone to the cation-exchange retention that plagues silica [6].

Part 2: Decision Matrix & Workflows

Use this logic tree to select the correct stationary phase and modifier for your specific indoline species.

IndolinePurification Start Start: Indoline Purification IsSalt Is the Indoline a Salt? Start->IsSalt PermCharge Is it a Quaternary Ammonium (Permanent Charge)? IsSalt->PermCharge Yes NP_Silica_Base Normal Phase: Silica Modifier: 1% TEA or NH4OH IsSalt->NP_Silica_Base No (Free Base) FreeBasePossible Can it be Free-Based? PermCharge->FreeBasePossible No (Protonated Salt) RP_Path Reverse Phase (C18) Mobile Phase: H2O/MeCN + 0.1% TFA PermCharge->RP_Path Yes (Recommended) NP_Alumina Normal Phase: Alumina (Neutral/Basic) PermCharge->NP_Alumina Yes (Alternative) FreeBasePossible->RP_Path No (Must keep as Salt) FreeBasePossible->NP_Silica_Base Yes (Purify as Base) NP_Silica_Std Standard Silica (Risk of Tailing)

Figure 1: Decision matrix for selecting stationary phases based on the ionic nature of the indoline derivative.

Part 3: Technical Data Comparison

Stationary Phase Selection Guide

FeatureSilica Gel (Standard)Alumina (Neutral/Basic)Reverse Phase (C18)
Surface Acidity High (pKa ~5). Causes streaking for amines.Amphoteric/Basic.[2][7][8] Low cation exchange.Neutral (if end-capped), but residual silanols exist.
Best For Non-polar intermediates; Protected indolines.Acid-sensitive indolines; Quaternary salts.Polar salts; Final purification of API.
Required Modifier Mandatory: TEA or

.
None usually required.Mandatory: TFA or Formic Acid (0.1%).[9]
Loading Capacity High (10% w/w).Lower than silica.Low (1-2% w/w).
Cost Low.[10]Moderate.High.
Part 4: Frequently Asked Questions (FAQs)

Q: I purified my indoline salt on silica with TEA, but now I have an oil that smells like fish. How do I fix this? A: You have purified the free base indoline, and the "fishy" smell is residual Triethylamine. TEA has a high boiling point (89°C) and forms azeotropes.

  • Fix: Dissolve the oil in DCM and wash 3x with water (if your compound is lipophilic). If your compound is polar, dry the oil under high vacuum with a heat gun (40°C) for 12 hours, or use an azeotrope of DCM/Heptane to help pull off the TEA on the rotovap.

Q: Can I use Acetone/Hexanes for indoline salts? A: Generally, no. While Acetone is polar, it does not suppress silanol activity. Furthermore, primary/secondary amines can react with acetone to form imines (Schiff bases) if left too long or heated. Stick to DCM/MeOH or EtOAc/EtOH systems.

Q: Why is my Reverse Phase peak splitting? A: This is often a pH mismatch. If the pKa of your indoline is close to the mobile phase pH, the compound splits between two states (protonated vs. free base), which travel at different speeds.

  • Fix: Ensure your buffer capacity is sufficient.[7] Use 0.1% TFA (pH ~2) to force the entire population into the protonated state [5].

References
  • Sulpizi, M., & Sprik, M. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties.[11][12] Journal of Chemical Theory and Computation. Link

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Technical Resources. Link

  • Teledyne ISCO. (2023). Overview of Silica Column Sample Loading Techniques. Teledyne Labs Application Notes. Link

  • McCalley, D. V. (2019). Method from Mars? Coping with Chromatographic Legacies (TFA and TEA in HPLC). LCGC International. Link

  • Jalon Zeolite. (2023). Activated Alumina vs. Silica Gel: All you need to know. Jalon Technical Blog. Link

Sources

Technical Support Center: Catalyst Removal in Indoline Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Protocols for Residual Catalyst Removal in Indoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compliance: Aligned with ICH Q3D Elemental Impurities Guidelines

Core Directive: The "Hidden Hazard" of Residual Metals

In the hydrogenation of indoles to indolines, the catalyst is both your primary tool and your eventual contaminant. Whether you are using heterogeneous systems (Pd/C, Pt/C) or homogeneous asymmetric catalysts (Rh, Ir-chiral phosphines), residual metals pose two distinct threats:

  • Regulatory Failure: ICH Q3D classifies Platinum Group Metals (PGMs) like Pd, Pt, Rh, Ir, and Ru as Class 2B impurities. For oral drug substances, the limit is typically 10 µg/g (ppm) .

  • Chemical Instability: Residual metals are active. They can catalyze oxidative degradation of the indoline nitrogen or promote side reactions during downstream coupling (e.g., Buchwald-Hartwig), leading to "unexplainable" yield losses.

This guide treats catalyst removal not as a cleanup step, but as a unit operation requiring precise engineering.

Troubleshooting Guide (Q&A)

Issue 1: Heterogeneous Catalyst "Bleed" (The Grey Filtrate)

User Question: "I filtered my reaction mixture through a Celite pad, but the filtrate still has a grey tint or dark particulate matter. Re-filtering doesn't help. How do I fix this?"

Technical Diagnosis: You are dealing with colloidal fines . Under vigorous agitation (hydrogenation), the carbon support of Pd/C fractures, creating sub-micron particles (<0.2 µm) that pass through standard filter aids.

Solution: The "Charged" Filtration Method Standard gravity filtration is insufficient. You must alter the electrostatic environment or the physical barrier density.

  • Step 1: Switch Filter Aid. Move from standard Celite (diatomaceous earth) to activated carbon impregnated cellulose or a tight-pore membrane (0.45 µm PTFE).

  • Step 2: The "Double-Pad" Technique.

    • Bottom Layer: Packed Celite 545 (coarse) for flow.

    • Top Layer: Activated Charcoal (fine) to adsorb soluble metal species and trap colloids.

  • Step 3: Zeta Potential Shift. If the solvent is non-polar, the colloids may be stabilized by charge. Adding a small amount of a polar modifier (e.g., 5% MeOH or water, if compatible) can disrupt the colloid stability, causing flocculation before filtration.

Issue 2: Homogeneous Catalyst Persistence

User Question: "I used a homogenous Iridium catalyst for asymmetric hydrogenation. The reaction worked, but I can't remove the metal. Crystallization co-precipitates the catalyst."

Technical Diagnosis: Homogeneous catalysts are designed to be soluble. If they co-crystallize, the catalyst ligand likely shares solubility properties with your indoline.

Solution: Functionalized Silica Scavenging Do not rely on extraction. Use Silica-supported Metal Scavengers .[1][2] These are solid-phase ligands that bind metals with


 values orders of magnitude higher than your product.
  • For Ir/Rh/Ru: Use Thiol (Si-Thiol) or Thiourea (Si-Thiourea) functionalized silica.

  • For Pd: Use Dimercaptotriazine (Si-DMT) or Thiol .

Issue 3: Colored Impurities Post-Workup

User Question: "My indoline product should be white, but it turns pink/brown upon standing. NMR is clean."

Technical Diagnosis: This is classic oxidative decomposition catalyzed by trace metals . Indolines are electron-rich and prone to oxidation to indoles or polymerization. Even <5 ppm residual Pd can accelerate this air-oxidation.

Solution:

  • Immediate Scavenging: Treat the organic layer with a metal scavenger before concentrating the solvent. Concentration increases metal concentration, accelerating degradation.

  • Antioxidant Buffer: Perform the workup with a trace of antioxidant (e.g., BHT) if permissible, or keep strictly under

    
    .
    
  • Salt Formation: Convert the free-base indoline to a salt (HCl or Tosylate) immediately. The protonated nitrogen is significantly more resistant to metal-catalyzed oxidation.

Decision Matrix: Workflow for Catalyst Removal

The following diagram outlines the logical decision process for selecting the correct removal technique based on catalyst type and state.

CatalystRemoval Start START: Reaction Complete CatType Catalyst Type? Start->CatType Hetero Heterogeneous (Pd/C, Pt/C, Raney Ni) CatType->Hetero Solid Support Homo Homogeneous (Rh, Ir, Ru Complexes) CatType->Homo Soluble Filter Primary Filtration (Celite/Glass Fiber) Hetero->Filter Scavenge Add Silica Scavenger (Si-Thiol / Si-DMT) Homo->Scavenge CheckColor Filtrate Clear? Filter->CheckColor DoubleFilter Double-Pad Filtration (Charcoal + Celite) CheckColor->DoubleFilter No (Grey/Black) TestPPM Test Metal Content (ICP-MS / Colorimetric) CheckColor->TestPPM Yes Scavenge->Filter DoubleFilter->TestPPM Pass PASS (<10 ppm) Proceed to Isolation TestPPM->Pass Low Metal Fail FAIL (>10 ppm) TestPPM->Fail High Metal Cryst Crystallization / Salt Formation Fail->Cryst Purge to Mother Liquor Cryst->Pass

Caption: Decision tree for selecting catalyst removal unit operations based on catalyst phase and initial purity checks.

Detailed Experimental Protocols

Protocol A: The "Double-Pad" Filtration (For Colloidal Pd/C)

Use this when standard filtration fails to remove grey fines.

Materials:

  • Celite 545 (Coarse)

  • Activated Charcoal (Powder, Norit or Darco)

  • Sintered Glass Funnel (Medium Porosity)

Procedure:

  • Prepare the Bed: In a sintered glass funnel, place a base layer of Celite 545 (approx. 2 cm thickness). Wet with reaction solvent and pack firmly under vacuum.

  • Add Active Layer: Mix Activated Charcoal (10 wt% relative to the substrate) with Celite (1:1 ratio by weight) in a beaker with solvent to form a slurry. Pour this gently over the base Celite layer to form a distinct black band on top.

  • Equilibration: Flush the pad with pure solvent. If the filtrate is clear, proceed.

  • Filtration: Pour the reaction mixture carefully onto the center of the pad (use a glass rod to direct flow). Do not let the pad run dry (cracks allow fines to bypass).

  • Wash: Rinse the reaction vessel and filter cake with 3 bed volumes of solvent.

  • Result: The charcoal layer captures the colloids; the Celite base prevents charcoal breakthrough.

Protocol B: Silica Scavenger Screening (For Homogeneous Ir/Rh)

Use this for removing soluble catalysts like Crabtree’s catalyst or Rh-DuPhos.

Materials:

  • SiliaMetS® or Biotage® Scavenger Kit (Thiol, DMT, TAA, TMT)

  • Syringe filters (0.45 µm)

Procedure:

  • Assessment: Determine the theoretical metal concentration (e.g., 1 mol% catalyst = ~10,000 ppm metal pre-workup).

  • Stoichiometry: Use 4 equivalents of scavenger functionality relative to the residual metal.

  • Screening:

    • Aliquot 5 mL of the crude reaction solution into 4 vials.

    • Add a different scavenger resin to each (e.g., Si-Thiol, Si-DMT, Si-TMT).

    • Heat to 50°C for 1 hour (Kinetic binding is faster at elevated temp).

  • Analysis: Filter the aliquots and analyze the filtrate via ICP-MS or XRF.

  • Scale-Up: Once the best scavenger is identified, add the calculated amount to the bulk reaction mixture. Stir at 50°C for 2-4 hours. Filter off the resin.

Data & Reference Tables

Table 1: Scavenger Selection Guide by Metal
Target MetalPrimary Scavenger LigandSecondary OptionMechanism
Palladium (Pd) Si-Thiol (Mercaptopropyl)Si-DMT (Dimercaptotriazine)Soft-Soft interaction. Thiol is universal; DMT is better for Pd(II).
Rhodium (Rh) Si-Thiol Si-TMT (Trimercaptotriazine)High affinity for Rh(I) and Rh(III).
Iridium (Ir) Si-TAA (Triamine)Si-Thiourea Iridium often requires N-donors or chelating S-donors.
Ruthenium (Ru) Si-DMT Si-Thiol Ru is notoriously difficult; DMT offers bidentate chelation.
Platinum (Pt) Si-Thiol Si-TMT Similar behavior to Pd.[3]
Table 2: ICH Q3D Limits (Oral Administration)

Reference for compliance targets.

ElementClassPDE (µ g/day )Concentration Limit (10g daily dose)
Cd 150.5 ppm
Pb 150.5 ppm
Co 2A505 ppm
V 2A10010 ppm
Ni 2A20020 ppm
Ir, Pt, Rh, Ru, Pd 2B 100 10 ppm

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link][4]

  • Biotage . (2014).[3] Metal Scavenger User Guide. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Impurities). [Link]

Sources

Technical Support Center: Optimizing 6-Fluoroindoline Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The Molecule: 6-Fluoroindoline (CAS: 399-51-9 for parent indole reference; indoline is the reduced form) is a secondary amine fused to a benzene ring.[1][2] The Challenge: Unlike aliphatic secondary amines (pKa ~11), 6-fluoroindoline is a weak base (conjugate acid pKa estimated ~3.5–4.5).[1][3] The electron-withdrawing fluorine atom at the C6 position further reduces the basicity of the nitrogen lone pair compared to unsubstituted indoline.

Implications for Salt Formation:

  • Acid Selection: Weak acids (e.g., acetic acid) will not protonate the amine sufficiently to form a stable salt.[3][4] You require strong acids (pKa < 1).[3][4]

  • Stability: The indoline core is susceptible to oxidative dehydrogenation to form 6-fluoroindole, especially under acidic conditions or light exposure.[3][4]

  • Crystallinity: The low melting point of the free base and the potential for "oiling out" (liquid-liquid phase separation) requires precise solvent control.

Strategic Acid Selection Guide

Do not randomly screen acids. Use the


pKa Rule  to predict salt stability.[3][4]
  • Rule:

    
    pKa = pKa(base) - pKa(acid).[1][2][3][4]
    
  • Requirement: For stable salt formation,

    
    pKa should be > 3.[3][4]
    
Acid Compatibility Matrix
Acid CandidatepKa (approx)

pKa (Est.)[3][4]
RecommendationNotes
Hydrochloric Acid (HCl) -7.0> 10High Standard first choice.[1][2][3][4] Risk of hygroscopicity.[3][4]
p-Toluenesulfonic Acid (p-TsOH) -2.8> 6High Excellent for crystallinity; non-hygroscopic.[1][2][3][4]
Methanesulfonic Acid (MsOH) -1.9> 5Medium Good solubility, but salts can be gummy.[1][2][3][4]
Oxalic Acid 1.2~ 2-3Low Salt may dissociate in solution; poor yield.[1][2][4]
Acetic Acid 4.76< 0Fail Will form a loose complex, not a salt.[3][4]

Standard Operating Protocols (SOPs)

Protocol A: Formation of 6-Fluoroindoline Hydrochloride (HCl Salt)

Best for: Initial characterization and high-solubility requirements.[1][2][3]

Reagents:

  • 6-Fluoroindoline (1.0 eq)[1][2][3][4][5]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)[1][2][3][4]

  • Acid: 4M HCl in Dioxane or 12M HCl (aq)[1][3]

Workflow:

  • Dissolution: Dissolve 6-fluoroindoline in EtOAc (10 volumes) at 20°C.

    • Critical: Sparge solvent with Nitrogen (

      
      ) for 10 mins prior to use to prevent oxidation.[4]
      
  • Acid Addition: Add HCl (1.05 eq) dropwise over 20 minutes.

    • Observation: A white to off-white precipitate should form immediately.[1][2][3][4]

  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter under

    
     atmosphere. Wash cake with cold EtOAc (2 volumes).
    
  • Drying: Vacuum oven at 40°C for 12 hours.

Protocol B: Formation of 6-Fluoroindoline p-Toluenesulfonate (Tosylate Salt)

Best for: Overcoming hygroscopicity or "oiling out" issues.[1][2][3][4]

Workflow:

  • Dissolution: Dissolve 6-fluoroindoline (1.0 eq) in Ethanol (5 volumes).

  • Acid Prep: Dissolve p-TsOH monohydrate (1.0 eq) in Ethanol (2 volumes).

  • Mixing: Add acid solution to base solution at 50°C.

  • Crystallization: Cool slowly to 20°C at a rate of 10°C/hour.

    • Checkpoint: If solution remains clear at 20°C, add Methyl tert-butyl ether (MTBE) dropwise until turbidity persists, then cool to 0°C.[1][3][4]

  • Isolation: Filter and dry as above.

Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

User Question: "I added the acid, but instead of crystals, I got a sticky yellow oil at the bottom of the flask. What happened?"

Diagnosis: You encountered Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4][6] This occurs when the salt forms faster than it can crystallize, or the temperature is above the "metastable limit" for that solvent mixture.

The Fix (The "Temperature Cycling" Method):

  • Do not discard. Re-heat the mixture until the oil dissolves back into a single phase (add a small amount of polar solvent like MeOH if needed).

  • Seed: Add a tiny amount of pure crystal seeds (if available) at the cloud point.

  • Slow Cool: Cool very slowly (5°C per hour). Rapid cooling promotes oiling.[3][4]

  • Anti-solvent: If using a polar solvent (Ethanol), slowly add a non-polar anti-solvent (Heptane or MTBE) after crystals have started forming, not before.[3][4]

Issue 2: Product Discoloration (Pink/Brown)

User Question: "My salt was white initially but turned pink after drying. Is it impure?"

Diagnosis: This is oxidative degradation.[3][4] Indolines spontaneously dehydrogenate to form indoles (which are often colored) or form diazo-dimers upon exposure to air and light.[1][2][3][4]

The Fix:

  • Inertion: Perform all steps under Nitrogen or Argon.[3][4]

  • Antioxidants: Add 0.1 mol% Sodium Metabisulfite or Ascorbic Acid during the aqueous workup of the free base before salt formation.

  • Storage: Store salts in amber vials under Argon at -20°C.

Issue 3: Hygroscopicity (Wet Cake)

User Question: "The HCl salt becomes a goo when I weigh it out on the bench."

Diagnosis: The crystal lattice energy of the HCl salt is insufficient to resist moisture absorption. The high charge density of the chloride ion often attracts water.

The Fix:

  • Switch Counter-ion: Switch to Tosylate or Mesylate .[3][4] These large, delocalized anions pack better with the aromatic indoline ring, excluding water.

  • Lyophilization: If you must use HCl, dissolve the salt in water/t-butanol and lyophilize to obtain a fluffy, amorphous powder (though this may be less stable than crystalline forms).[1]

Visual Logic Mapping

Diagram 1: Acid Selection & Process Decision Tree

Caption: Logic flow for selecting the optimal acid and solvent system based on pKa and solubility properties.

SaltSelection Start Start: 6-Fluoroindoline Free Base CheckPKa Check pKa Compatibility (Base pKa ~4.0) Start->CheckPKa WeakAcid Weak Acid (Acetic, Propionic) pKa > 4 CheckPKa->WeakAcid StrongAcid Strong Acid (HCl, pTsOH, MsOH) pKa < 1 CheckPKa->StrongAcid Fail No Salt / Unstable Complex WeakAcid->Fail SolventCheck Select Solvent System StrongAcid->SolventCheck NonPolar Non-Polar (Toluene, Heptane) SolventCheck->NonPolar Polar Polar (EtOH, EtOAc, IPA) SolventCheck->Polar OilingRisk High Risk: Oiling Out (Immiscible phases) NonPolar->OilingRisk CrystPot High Potential: Crystallization Polar->CrystPot

[1][2][3][4]

Diagram 2: Troubleshooting "Oiling Out" Workflow

Caption: Step-by-step remediation strategy when liquid-liquid phase separation occurs during crystallization.

OilingOutFix Problem Issue: Oiling Out (Two Liquid Phases) Heat 1. Heat to Reflux (Dissolve Oil) Problem->Heat Seed 2. Add Seeds at Cloud Point Heat->Seed Alt Alternative: Change Solvent (Increase Polarity) Heat->Alt If oil persists Cool 3. Controlled Cooling (5°C/hour) Seed->Cool Result Crystalline Solid Cool->Result

[1][2][3][4]

References

  • PubChem. (2025).[3][4] 6-Fluoroindole Compound Summary. National Center for Biotechnology Information.[3][4] Retrieved from [Link](Note: Used for structural comparisons and safety data of the oxidized form).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2002).[3][4][7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (The authoritative text on pKa rules and salt selection logic).

  • Mettler Toledo. (n.d.).[3][4] Oiling Out in Crystallization. Retrieved from [Link](Source for phase separation mechanisms and troubleshooting).[1][2][3]

  • Organic Chemistry Portal. (2024).[3][4] Synthesis of Indoles and Indolines. Retrieved from [Link](Reference for oxidation mechanisms of indolines).

Sources

Validation & Comparative

Comparative Guide: Characterization of 6-Fluoroindoline Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoroindoline hydrochloride (CAS: 2344-59-4) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, most notably Flibanserin (5-HT1A agonist/5-HT2A antagonist) and various kinase inhibitors. In drug development, the purity of this intermediate directly correlates with the yield and safety profile of the final API (Active Pharmaceutical Ingredient).

This guide compares the performance of two distinct characterization methodologies: Standard HPLC-UV (the industry workhorse) and UPLC-MS/MS (the high-sensitivity alternative). We analyze their ability to detect specific process-related impurities—specifically the starting material 6-Fluoroindole and the regioisomer 4-Fluoroindoline —providing researchers with data-driven protocols for quality control.

Part 1: Impurity Profiling & Origin

Understanding the synthetic origin of impurities is the first step in effective characterization. The primary synthesis route involves the reduction of 6-fluoroindole. Consequently, the most persistent impurities are unreacted starting materials and oxidation byproducts.

Key Impurities
ImpurityChemical NameOriginRisk Factor
Impurity A 6-FluoroindoleUnreacted Starting Material / Re-oxidationHigh (Aromatization restores planarity, altering binding affinity)
Impurity B 4-FluoroindolineRegioisomerMedium (Carried over from impure 4-fluoro/6-fluoro precursors)
Impurity C 6-Fluoro-1-hydroxyindolineOxidation ByproductLow (N-oxide equivalent, often removed in workup)
Synthesis & Impurity Pathway

The following diagram maps the genesis of these impurities during the reduction process.

G Start 6-Fluoroindole (Starting Material) Process Reduction (NaCNBH3 or H2/Cat) Start->Process Main Route ImpB Impurity B: 4-Fluoroindoline (Regioisomer) Start->ImpB Contaminated SM Product 6-Fluoroindoline HCl (Target) Process->Product Reduction ImpA Impurity A: 6-Fluoroindole (Unreacted/Oxidized) Process->ImpA Incomplete Rxn Product->ImpA Air Oxidation

Figure 1: Synthetic pathway illustrating the origin of Impurity A (via incomplete reduction or re-oxidation) and Impurity B (via starting material contamination).

Part 2: Comparative Analytical Assessment

Method A: HPLC-UV (Standard QC)
  • Principle: Separation on a C18 stationary phase based on hydrophobicity. 6-Fluoroindole (aromatic) is significantly more hydrophobic than 6-Fluoroindoline (saturated amine), resulting in distinct retention times.

  • Best For: Routine lot release, purity assay (>98%).

Method B: UPLC-MS/MS (Trace Analysis)
  • Principle: Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry. Uses Multiple Reaction Monitoring (MRM) to filter specific mass transitions.

  • Best For: Genotoxic impurity screening, trace analysis (<0.05%), and structural confirmation.

Performance Comparison Table
FeatureMethod A: HPLC-UVMethod B: UPLC-MS/MS
Detection Limit (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)
Linearity Range 10 – 1000 µg/mL0.01 – 10 µg/mL
Specificity Moderate (Co-elution possible)High (Mass-selective)
Run Time 15 - 25 minutes3 - 6 minutes
Equipment Cost LowHigh
Suitability Routine Purity CheckTrace Impurity Profiling

Part 3: Experimental Protocols

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Stock Solution: Dissolve 10 mg of 6-Fluoroindoline HCl in 10 mL solvent (1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for UPLC).

Method A: HPLC-UV Protocol

This method is robust for separating the target from the aromatic impurity A.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indole absorption max) and 280 nm.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5% → 60% B (Linear gradient)

    • 12-15 min: 60% → 95% B (Wash)

    • 15.1-20 min: 5% B (Re-equilibration)

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between 6-Fluoroindoline and Impurity A.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=5): < 2.0% for peak area.

Method B: UPLC-MS/MS Protocol

Use this protocol when HPLC-UV shows a single peak but "off-white" coloration suggests trace oxidation.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[6]

  • MS Ionization: ESI Positive Mode.

  • MRM Transitions:

    • 6-Fluoroindoline: 138.1 → 121.1 (Loss of NH3), 138.1 → 101.0.

    • Impurity A (6-Fluoroindole): 136.1 → 109.0 (Loss of HCN).

    • Impurity B (4-Fluoroindoline): 138.1 → 121.1 (Distinguished by RT).

Part 4: Decision Logic & Data Interpretation

The choice of method depends on the phase of drug development. The following workflow illustrates the logical progression for characterizing a batch of 6-Fluoroindoline HCl.

Logic Start Sample: 6-Fluoroindoline HCl Step1 Run HPLC-UV (Method A) Start->Step1 Decision1 Purity > 99.0%? Step1->Decision1 Fail Reject / Recrystallize Decision1->Fail No CheckColor Check Appearance: Is it pure white? Decision1->CheckColor Yes Pass Release for Synthesis CheckColor->Pass Yes Step2 Run UPLC-MS (Method B) (Check for Trace Impurity A) CheckColor->Step2 No (Beige/Yellow) Step2->Pass Impurity A < 0.1% Step2->Fail Impurity A > 0.1%

Figure 2: Analytical decision matrix. Visual inspection serves as a bridge between standard HPLC and high-sensitivity MS analysis, as oxidation products (Impurity A) often cause discoloration before they are quantifiable by UV.

Interpretation of Results
  • Retention Behavior: In Reverse Phase (C18), the saturated 6-Fluoroindoline is more polar and will elute earlier (e.g., ~4-5 min) compared to the aromatic 6-Fluoroindole (e.g., ~8-9 min).

  • Causality: If Method A shows high purity but the solid is yellowing, Method B often reveals trace levels (0.05-0.1%) of Impurity A. This oxidation is autocatalytic; therefore, even trace detection warrants re-purification (e.g., recrystallization from Ethanol/HCl).

References

  • Synthesis and Impurities

    • Zhang, Z., et al. "Process Development for the Synthesis of Flibanserin." Organic Process Research & Development, vol. 19, no. 11, 2015. Link

  • Analytical Methodology (HPLC)

    • Yong, J., et al. "Using High Performance Liquid Chromatography to Analyse Indoline Degradation." Chemical Engineering Transactions, vol. 63, 2018. Link

  • Mass Spectrometry Parameters

    • Gouda, M., et al. "Bioanalytical method development and validation for the quantification of fluoroquinolones."[7] European Journal of Pharmaceutical and Medical Research, vol. 3, no. 3, 2016. Link

  • Chemical Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 351278, 6-Fluoroindole." PubChem, 2025. Link

Sources

Comparative Guide: 6-Fluoroindole vs. 6-Fluoroindoline in Medicinal Chemistry

[1]

Executive Summary

This guide provides a technical comparison between 6-fluoroindole and 6-fluoroindoline , two critical scaffolds in modern drug discovery.[1] While they share a carbon skeleton, their electronic and geometric properties diverge significantly, dictating their distinct roles in pharmacology. 6-Fluoroindole is an established aromatic pharmacophore found in clinical candidates like Idalopirdine (5-HT6 antagonist) and various kinase inhibitors.[1] 6-Fluoroindoline , its reduced congener, serves as a high-value synthetic intermediate and an emerging "3D-scaffold" that offers superior metabolic stability and chirality options compared to its planar counterpart.[1]

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the oxidation state of the C2-C3 bond. This single alteration changes the molecule from a planar, aromatic system (indole) to a non-planar, bicyclic system (indoline).

Physicochemical Comparison
Feature6-Fluoroindole6-FluoroindolineImplication for Drug Design
Hybridization (C2, C3) sp² (Planar)sp³ (Puckered)Indoline offers "escape from flatland," improving solubility and target fit.[1]
Aromaticity 10

-electron system
Benzene ring onlyIndole engages in

-stacking; Indoline does not at the heterocyclic ring.[1]
N-H Basicity (pKa) Non-basic (~ -2.[1]0)Basic (~ 4.8 - 5.[1]0)Indoline nitrogen can be protonated at physiological pH; Indole cannot.
H-Bond Donor WeakModerateIndoline is a better H-bond donor due to sp³ character.[1]
Electronic Effect of 6-F Inductive withdrawal (

)
Inductive withdrawal (

)
Fluorine at C6 lowers the pKa of the NH in both, but modulates metabolic liability differently.
The "Fluorine Effect" at Position 6

The C6-fluorine atom is strategically placed to block metabolic hydroxylation.[1] In the indole scaffold, C5 and C6 are common sites for oxidative metabolism.

  • In Indole: 6-F blocks direct oxidation at C6 but activates C5 towards electrophilic attack due to resonance donation (though fluorine is a net deactivator, it is an ortho/para director).[1]

  • In Indoline: The 6-F substituent is para to the nitrogen.[1] This creates a push-pull system (N pushes, F pulls) that modulates the nucleophilicity of the nitrogen, affecting its reactivity in synthesis and binding affinity in biological pockets.

Part 2: Biological Activity & Target Engagement[2][3][4]

Serotonin (5-HT) Receptor Modulation

The indole ring is the "privileged scaffold" for serotonin receptors.[1] However, the 6-fluoro substitution is a specific tuner for selectivity, particularly for the 5-HT6 receptor .[1]

  • Case Study: Idalopirdine (Lu AE58054) [1]

    • Scaffold: 6-Fluoroindole.

    • Mechanism: Selective 5-HT6 antagonist.[1]

    • Role of 6-F: The fluorine atom enhances metabolic stability and optimizes hydrophobic interactions within the receptor pocket, distinguishing it from endogenous tryptophan.

    • Clinical Status: Reached Phase III for Alzheimer's disease (cognition enhancement).[1]

Kinase Inhibition (VEGFR / EGFR)

Indole derivatives are classic ATP-competitive inhibitors.[1] The 6-fluoro group is often employed to modulate the acidity of the NH group, strengthening the hinge-region hydrogen bond.

  • Experimental Insight: 6-fluoroindole-3-carboxylate derivatives have shown potent inhibition of VEGFR-2 (IC50 values in the nanomolar range).[1] The fluorine atom increases the lipophilicity (LogP), aiding cell permeability.

Antimicrobial Activity (The Isomer Effect)

A direct comparison of positional isomers reveals that the location of fluorine is critical for antibacterial potency.

Data: Activity against Mycobacterium tuberculosis (H37Rv strain)

Compound MIC (µM) Interpretation
5-Fluoroindole 4.7 Highly Potent

| 6-Fluoroindole | 74.0 | Weak Activity |[1]

Analysis: The 15-fold drop in potency for 6-fluoroindole suggests that the target (likely tryptophan synthase or a specific metabolic enzyme) has a strict steric or electronic requirement at the C5/C6 interface.

Indoline as an Alpha-1A Adrenoceptor Antagonist

While indoles are often agonists, indolines (specifically phenylpiperazine-linked indolines) have been identified as potent


-adrenoceptor antagonists1
  • Mechanism: The non-planar indoline core positions the pendant phenylpiperazine group in a specific orientation that favors antagonist binding over agonist binding.

  • Relevance: This highlights the utility of the indoline scaffold in converting agonist pharmacophores (indole-like) into antagonists (indoline-like) by altering the vector of substituents.[1]

Part 3: Metabolic Stability & Toxicology[1]

The Indole Double Bond Liability

The C2=C3 double bond in indole is a "metabolic soft spot."

  • Pathway: Cytochrome P450 enzymes can epoxidize this bond to form an indole-2,3-epoxide .[1]

  • Toxicity: This epoxide is electrophilic and can form covalent adducts with DNA or proteins, leading to hepatotoxicity.

  • Indoline Advantage: 6-Fluoroindoline lacks this double bond.[1] It is immune to 2,3-epoxidation, making it a safer scaffold for chronic administration drugs, provided it does not undergo rapid dehydrogenation back to indole in vivo.

6-Fluoro-L-Tryptophan Metabolism

When 6-fluoroindole is incorporated into tryptophan (6-F-Trp), it acts as a "false precursor."[1]

  • Mechanism: It is decarboxylated to 6-fluoro-serotonin (6-F-5HT).[1]

  • Effect: 6-F-5HT is a false neurotransmitter that depletes endogenous serotonin levels (~60% depletion in rat brain studies).[1] This property is used in research to map serotonergic pathways but is a toxicity flag for drug development.[1]

Part 4: Experimental Protocols

Synthesis of 6-Fluoroindole (Reductive Cyclization)

Standard Leimgruber-Batcho Indole Synthesis is not ideal for fluorinated substrates due to harsh conditions.[1] The Bartoli or reductive cyclization of isatins is preferred.

Protocol: Reduction of 6-Fluoroisatin

  • Reagents: 6-Fluoroisatin (1.0 eq), BH3·THF (3.0 eq).

  • Conditions: Reflux in anhydrous THF for 4-6 hours.

  • Workup: Quench with MeOH, treat with dilute HCl to break amine-borane complex.

  • Yield: Typically 70-85%.

  • Note: This route ensures the fluorine remains intact without defluorination side reactions.

Synthesis of 6-Fluoroindoline (Selective Reduction)

Converting 6-fluoroindole to 6-fluoroindoline requires reducing the C2=C3 bond without removing the fluorine.[1]

Protocol: Sodium Cyanoborohydride Reduction

  • Dissolution: Dissolve 6-fluoroindole (1 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add NaCNBH

    
     (3 mmol) portion-wise at 15°C.
    
  • Reaction: Stir at room temperature for 2 hours. (Monitor by TLC; Indole spots fluoresce, Indoline spots do not).

  • Quench: Pour into ice water, basify with NaOH (pH > 10).

  • Extraction: Extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc). Indoline is more polar than indole.[1]

Part 5: Visualizations

Structural & Metabolic Logic

Gcluster_0Pharmacological Profilecluster_1Synthetic & Safety ProfileIndole6-Fluoroindole(Planar, Aromatic)Indoline6-Fluoroindoline(3D, Basic Nitrogen)Indole->IndolineReduction(NaCNBH3)EpoxideIndole-2,3-Epoxide(Toxic Metabolite)Indole->EpoxideCYP450(Metabolic Liability)DrugIdalopirdine(5-HT6 Antagonist)Indole->DrugDerivatizationIndoline->IndoleOxidation(DDQ / P450)

Figure 1: The Redox Relationship. Indoline offers a "safe haven" from the epoxide pathway but can be oxidized back to indole in vivo.

Decision Tree: Scaffold Selection

DecisionStartSelect ScaffoldTargetTarget Type?Start->TargetGPCRGPCR (e.g., 5-HT)Target->GPCRKinaseKinase (ATP Site)Target->KinaseFlatRequires Flat Stacking?GPCR->FlatBinding Mode?YesFlatUse 6-FluoroindoleKinase->YesFlatHinge BinderFlat->YesFlatYes (Intercalation)NoFlatUse 6-FluoroindolineFlat->NoFlatNo (Solubility/Chirality needed)

Figure 2: Selection logic for medicinal chemists choosing between the two scaffolds.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. Retrieved from

  • Lundbeck. (2013).[1] Idalopirdine (Lu AE58054): A selective 5-HT6 receptor antagonist.[1] Clinical Phase III Data.

  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. [1]

  • Frontiers in Microbiology. (2022).[1] Escherichia coli adapts metabolically to 6- and 7-fluoroindole.

  • Sigma-Aldrich. 6-Fluoroindole Product Specification & Safety Data. [1]

Comparative Guide: Purity Assessment of Synthesized 6-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized 6-Fluoroindoline Hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

6-Fluoroindoline hydrochloride (CAS: 13623-50-2 for free base analog reference) is a critical pharmacophore in the synthesis of serotonergic modulators (e.g., 5-HT receptor antagonists) and kinase inhibitors. Its purity is non-negotiable; even trace amounts of the starting material, 6-fluoroindole , can act as a chain terminator or form toxic byproducts in subsequent coupling reactions.

This guide moves beyond standard certificates of analysis. We compare the industry "Gold Standard" (HPLC-UV/MS ) against the "Absolute Truth" method (qNMR ) and the "Stoichiometric Check" (Potentiometric Titration ).

The Core Thesis: HPLC is essential for impurity profiling (what is wrong with the sample), while qNMR is superior for potency assignment (how much active molecule is actually there).

The Impurity Ecosystem: What Are We Looking For?

Before selecting a method, one must understand the chemical lineage of the sample. 6-Fluoroindoline is typically synthesized via the reduction of 6-fluoroindole using sodium cyanoborohydride or catalytic hydrogenation.

Common Impurities:
  • Starting Material (SM): 6-Fluoroindole (aromatized analog).

  • Regioisomers: 4-Fluoroindoline (arising from impure starting aniline precursors).

  • Oxidation Byproducts: Indoline N-oxides (storage degradation).

  • Salt Contaminants: Excess HCl or inorganic salts (borates).

Visualizing the Impurity Pathway

ImpurityPath SM 6-Fluoroindole (Starting Material) PROD 6-Fluoroindoline HCl (Target Product) SM->PROD Reduction (NaBH3CN/H+) IMP1 Over-Reduction (Ring Opening) SM->IMP1 Harsh Cond. IMP2 Oxidation (N-Oxides/Indoles) PROD->IMP2 Air Oxidation (Storage)

Figure 1: Reaction pathway showing the origin of critical impurities in 6-Fluoroindoline synthesis.

Method 1: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Impurity Profiling

HPLC is the primary tool for detecting trace organic impurities (0.05% – 0.1% levels). For 6-Fluoroindoline, a reverse-phase method with acidic buffering is required to maintain the protonated state of the secondary amine, preventing peak tailing.

Experimental Protocol: Gradient RP-HPLC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (indoline specific).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
15.0 40 60 Ramp
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

Why this works: The acidic pH suppresses the ionization of silanol groups on the column and keeps the indoline nitrogen protonated, ensuring sharp peaks. The gradient effectively separates the more polar indoline from the less polar indole starting material.

Method 2: Quantitative NMR (qNMR)

The Orthogonal "Truth" for Potency

While HPLC relies on relative response factors (assuming the impurity absorbs UV light similarly to the product), qNMR provides an absolute purity measurement based on proton counting. It is non-destructive and requires no specific reference standard for the analyte itself.

Experimental Protocol: 1H-qNMR
  • Solvent: DMSO-d6 (Dissolves both free base and HCl salt effectively).

  • Internal Standard (IS): Maleic Acid (Traceable, distinct singlet at ~6.2 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (D1): 30 seconds (Critical: Must be > 5x T1 of the longest proton relaxation to ensure full magnetization recovery).

  • Scans: 16 - 64 (for S/N > 150).

Calculation Logic: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity of standard.[1][2][3][4]

Why this works: qNMR inherently accounts for residual solvents (water, ethanol) and inorganic salts (which are invisible in HPLC-UV), giving a "True Mass Balance" purity.

Method 3: Potentiometric Titration

The Stoichiometric Check

For the Hydrochloride salt, confirming the stoichiometry (1:1 Amine:HCl) is vital. HPLC cannot see the Chloride counter-ion.

  • Method: Argentometric Titration (for Cl-) or Acid-Base Titration (non-aqueous).

  • Titrant: 0.1 M Silver Nitrate (AgNO3).

  • Electrode: Silver/Silver Chloride electrode.

  • Endpoint: Potentiometric inflection point.

Comparative Analysis: Which Method When?

The following table summarizes the performance metrics based on experimental validation.

FeatureHPLC-UVqNMRTitration
Primary Utility Impurity Profiling (Finding the needle in the haystack)Absolute Potency (Mass balance & Assay)Salt Stoichiometry (Counter-ion check)
Precision (RSD) < 0.5%< 1.0%< 0.5%
Limit of Detection High (ppm range)Moderate (0.1% range)Low
Speed Slow (30-45 min/run)Fast (10 min/run)Fast (10 min/run)
Reference Standard Required (for quantification)Not Required (for analyte)Not Required
Blind Spots Inorganic salts, residual solvents, non-UV active impuritiesTrace impurities <0.1% (overlap issues)Organic impurities, isomers
Decision Workflow

DecisionTree Start Start: Purity Assessment Q1 Goal: Detect Trace Impurities? Start->Q1 Q2 Goal: Determine Absolute Potency? Q1->Q2 No HPLC Use HPLC-UV (Sensitivity) Q1->HPLC Yes qNMR Use qNMR (Accuracy/Mass Balance) Q2->qNMR Yes Titration Use Titration (Salt Confirmation) Q2->Titration Check Salt Form

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Conclusion & Recommendation

For a robust "Certificate of Analysis" for 6-Fluoroindoline Hydrochloride, a single method is insufficient.

  • Run HPLC to ensure no single organic impurity exceeds 0.1% (ICH Q3A guidelines).

  • Run qNMR to establish the "As-Is" assay value, accounting for water and solvents.

  • Cross-validate the salt formation with Titration if the melting point is broad or ambiguous.

Final Verdict: Use HPLC for process control during synthesis. Use qNMR for the final lot release to the medicinal chemistry team.

References

  • Gao, Y. et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules. Link

  • Vatansever, B. et al. (2016).[3] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ACG Publications. Link

  • BenchChem. (2025).[5] "A Comparative Guide to HPLC and NMR Analysis for Purity Validation." BenchChem Technical Guides. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Yong, J. et al. (2017).[6] "Using High Performance Liquid Chromatography to Analyse Indoline Degradation." Chemical Engineering Transactions. Link

Sources

Spectroscopic Characterization and Differentiation of Indole and Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between indole (1H-benzo[b]pyrrole) and its reduced congener indoline (2,3-dihydroindole) is a fundamental challenge in heterocyclic chemistry, particularly during the optimization of dehydrogenation reactions or metabolic stability studies. While structurally similar, their electronic behaviors diverge radically: indole is a fully conjugated, electron-rich aromatic system (


 electrons), whereas indoline functions as a cyclic aryl-alkyl amine with a non-aromatic pyrrole ring.

This guide provides a definitive spectroscopic framework for differentiating these precursors, focusing on the causality between electronic structure and spectral output. It is designed for researchers requiring rapid, self-validating protocols for structure elucidation.

Structural Basis of Spectral Divergence

The spectroscopic differences between these molecules are not random; they are dictated by aromaticity .

  • Indole: Planar, fully conjugated. The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring. This delocalization lowers the energy of the HOMO-LUMO gap, resulting in distinct UV absorption and fluorescence.

  • Indoline: The C2-C3 bond is saturated (

    
     hybridized). The nitrogen lone pair conjugates only with the benzene ring (similar to N-methylaniline), not the full bicycle. This "break" in conjugation is the primary driver for the spectral shifts described below.
    
Diagram 1: Electronic Structure & Spectral Logic

The following diagram maps the structural features to their observable spectroscopic consequences.

Indole_vs_Indoline_Logic cluster_0 Chemical Structure cluster_1 Electronic Consequence cluster_2 Spectroscopic Output Indole INDOLE (Fully Aromatic) Deloc 10-Pi Electron Delocalization (Planar) Indole->Deloc Has C2=C3 Double Bond Indoline INDOLINE (Non-Aromatic Pyrrole Ring) Local N-Lone Pair Conjugated only to Benzene Indoline->Local Has C2-C3 Single Bond UV_Red UV-Vis: Red Shift (λmax ~270-290 nm) Deloc->UV_Red Lower HOMO-LUMO Gap NMR_Arom NMR: Deshielded C2/C3 (6.5 - 7.2 ppm) Deloc->NMR_Arom Ring Current Effect UV_Blue UV-Vis: Blue Shift (Aniline-like) Local->UV_Blue Higher Energy Gap NMR_Ali NMR: Shielded C2/C3 (3.0 - 4.0 ppm) Local->NMR_Ali sp3 Hybridization

Figure 1: Causal relationship between the C2-C3 saturation state and observable spectral data.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for differentiation. The transformation of C2 and C3 from


 (indole) to 

(indoline) creates a massive chemical shift change, moving signals from the aromatic region to the aliphatic region.
FeatureIndole (

H Shift,

)
Indoline (

H Shift,

)
Mechanistic Reason
C2-H 7.1 - 7.3 ppm (Multiplet)3.4 - 3.6 ppm (Triplet)Loss of ring current; Indoline C2 is adjacent to Nitrogen (deshielded aliphatic).
C3-H 6.4 - 6.6 ppm (Multiplet)2.9 - 3.1 ppm (Triplet)Loss of ring current; Indoline C3 is benzylic.
N-H 8.0 - 10.0+ ppm (Broad)3.0 - 5.0 ppm (Broad)Indole NH is part of aromatic system (acidic); Indoline NH is a secondary amine.
Coupling C2-C3 coupling

Hz
Vicinal coupling

Hz
Change in dihedral angle and bond order.

Critical Insight: In a reaction mixture (e.g., dehydrogenation), the disappearance of the triplets at 3.0–3.6 ppm and the emergence of aromatic peaks at 6.5/7.2 ppm is the most reliable method to calculate conversion yield.

UV-Visible Spectroscopy

While both compounds absorb in the UV, their profiles differ due to the extent of conjugation.

  • Indole: Displays a structured absorption band with

    
     typically at 270 nm, 280 nm, and 288 nm  (solvent dependent). The extended conjugation allows for lower energy 
    
    
    
    transitions.
  • Indoline: The absorption profile resembles N-alkyl aniline . The loss of the C2=C3 double bond removes the connection between the benzene ring and the "pyrrole" side for full delocalization. This results in a hypsochromic (blue) shift of the long-wavelength band compared to indole.

Fluorescence Spectroscopy

Indole is the fluorophore responsible for Tryptophan fluorescence.

  • Indole: Highly fluorescent.[1] Excitation

    
     nm; Emission 
    
    
    
    nm (highly sensitive to solvent polarity—polar solvents stabilize the excited state, red-shifting emission).
  • Indoline: Significantly lower quantum yield in many contexts compared to indole. The rigid planar structure of indole facilitates radiative decay, whereas the buckled indoline ring allows for more non-radiative decay pathways.

Experimental Protocol: Reaction Monitoring

Scenario: Monitoring the oxidative dehydrogenation of Indoline to Indole using DDQ or metal catalysis.

Protocol Workflow
  • Sampling: Aliquot

    
     of reaction mixture.
    
  • Quenching: Immediately dilute into

    
     deuterated solvent (CDCl
    
    
    
    or DMSO-
    
    
    ) to stop the reaction.
  • Acquisition: Run a standard 16-scan

    
    H NMR.
    
  • Analysis: Integrate the C3-H triplet of indoline (3.0 ppm) vs. the C3-H doublet/multiplet of indole (6.5 ppm).

Diagram 2: Analytical Workflow

This workflow ensures data integrity during kinetic studies.

Workflow Start Reaction Mixture (Indoline + Oxidant) Sample Aliquot 50uL (t = x min) Start->Sample Quench Quench/Dilute in CDCl3 Sample->Quench NMR 1H NMR Acquisition (Focus: 2.5 - 7.5 ppm) Quench->NMR Decision Check Region 3.0 - 4.0 ppm NMR->Decision Result_A Triplets Present: Incomplete Conv. Decision->Result_A Signal > Baseline Result_B Clean Aromatic: 100% Conversion Decision->Result_B No Signal

Figure 2: Step-by-step decision tree for monitoring indoline-to-indole oxidation via NMR.

References

  • UV-Vis & Electronic Structure

    • Nuclear Quantum Effects Have a Significant Impact on UV/Vis Absorption Spectra of Chromophores in Water.[2] ResearchGate. Link

    • Absorption [Indole] - AAT Bioquest.[1] AAT Bioquest Spectrum Viewer.[1] Link

  • NMR Characterization

    • 1H NMR chemical shift assignments for M2 compared with several indole standards. ResearchGate. Link

    • NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.[3][4] Link

  • Fluorescence & Applications

    • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. Link

    • Comparison of Fluorescence quantum yield in different solvents. ResearchGate. Link

  • Reaction Monitoring (Indoline Oxidation)

    • The dehydrogenation of indoline to indole using the various catalysts.[5] ResearchGate. Link

Sources

Enantioselective Synthesis and Separation of Fluorinated Indolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Chirality Nexus

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in drug discovery, serving as the core for antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin). The introduction of fluorine into this scaffold creates a "bioisostere with benefits"—modulating pKa, blocking metabolic hot spots (preventing P450 oxidation), and increasing lipophilicity (


).

However, the simultaneous control of enantioselectivity and fluorination presents a formidable synthetic challenge. The high electronegativity of fluorine destabilizes adjacent carbocations, making traditional


 pathways difficult, while its small size often fails to provide the steric bias necessary for kinetic resolution.

This guide objectively compares the two dominant workflows for accessing chiral fluorinated indolines: Asymmetric Hydrogenation of Fluorinated Indoles (The "Reduction" Route) and Organocatalytic Electrophilic Fluorination (The "Substitution" Route). It further analyzes the downstream processing bottleneck, comparing Supercritical Fluid Chromatography (SFC) against Normal Phase HPLC for the separation of these lipophilic enantiomers.

Synthetic Methodologies: Comparative Analysis

The Landscape of Approaches

We evaluate two primary methodologies based on atom economy, scalability, and enantiomeric excess (


).
FeatureMethod A: Asymmetric Hydrogenation Method B: Organocatalytic Fluorination
Primary Mechanism Pd- or Ru-catalyzed reduction of pre-fluorinated indoles.Chiral Anion Phase-Transfer (CAPT) using Selectfluor.
Key Catalyst Class Chiral Bisphosphine-Pd/Ru complexes or Brønsted Acid activated Pd.Chiral Phosphoric Acids (CPAs) / Cinchona Alkaloids.
Substrate Scope Excellent for C4-C7 fluorinated backbones.Excellent for C3-fluorination (creating quaternary centers).
Scalability High (Industrial friendly).Moderate (Reagent cost: Selectfluor).
Typical ee 90–99%85–96%
Primary Limitation Requires high H2 pressure; limited access to C3-F quaternary centers.Often requires oxindole precursors (indolin-2-ones).
Deep Dive: Asymmetric Hydrogenation (The Zhou Protocol)

The most robust route to chiral fluorinated indolines is the asymmetric hydrogenation of unprotected fluorinated indoles. Pioneered by Yong-Gui Zhou , this method utilizes a mechanism where a Brønsted acid activates the indole C=N bond, making it susceptible to hydride transfer from a Palladium-chiral bisphosphine complex.

  • Critical Insight: The use of Trifluoroethanol (TFE) or mixtures involving strong acids (like L-Camphorsulfonic acid) is often required to break the aromaticity of the indole ring, facilitating the initial hydride attack.

Deep Dive: Organocatalytic Fluorination (The Toste Protocol)

For installing a fluorine atom directly onto the chiral center (specifically C3), F. Dean Toste’s strategy of Chiral Anion Phase-Transfer Catalysis is superior. This method pairs an insoluble cationic fluorinating agent (Selectfluor) with a lipophilic chiral phosphate anion (derived from BINOL).

  • Critical Insight: This is an "insoluble-soluble" exchange. The chiral phosphate extracts the active fluorinating species into the organic phase, ensuring that the reaction only occurs in the chiral pocket of the catalyst.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic route based on the target substitution pattern.

Synthesis_Decision_Tree Target Target: Chiral Fluorinated Indoline Loc Where is the Fluorine? Target->Loc Backbone Aromatic Ring (C4-C7) Loc->Backbone Benzene Ring C3_Center Chiral Center (C3) Loc->C3_Center Pyrrole Ring Method_A Method A: Asymmetric Hydrogenation (Zhou Protocol) Backbone->Method_A Method_B Method B: Organocatalytic Fluorination (Toste Protocol) C3_Center->Method_B Precursor_A Start: Fluorinated Indole Catalyst: Pd(OAc)2 / (S)-SegPhos Activator: L-CSA / TFE Method_A->Precursor_A Precursor_B Start: Indole/Oxindole Catalyst: Chiral Phosphoric Acid (TCYP) Reagent: Selectfluor Method_B->Precursor_B Result_A Product: Fluorinated Indoline Precursor_A->Result_A Yield: >95% ee: >96% Result_B Product: 3-Fluoro-Indoline Precursor_B->Result_B Yield: ~85% ee: ~92%

Figure 1: Decision matrix for selecting the synthetic pathway based on fluorine regiochemistry.

Downstream Processing: Chiral Separation (SFC vs. HPLC)

Even with high ee synthetic methods, pharmaceutical standards often require >99.9% purity. Chiral chromatography is the mandatory polishing step.

The Superiority of SFC for Fluorinated Compounds

Fluorinated indolines are lipophilic. In Normal Phase HPLC (Hexane/IPA), they often suffer from broad peak shapes due to poor solubility and slow mass transfer. Supercritical Fluid Chromatography (SFC) is the superior alternative.

ParameterNormal Phase HPLC Chiral SFC Why SFC Wins
Mobile Phase Hexane / IPA / DEACO2 / Methanol / DEACO2 is non-polar (like Hexane) but has high diffusivity.
Viscosity HighVery LowAllows 3-5x higher flow rates without backpressure limits.
Solubility Moderate for F-compoundsHighFluorine has high affinity for supercritical CO2 ("Fluorophilic").
Cost High (Solvent disposal)Low (CO2 is recycled)Green chemistry compliance.
Recommended Stationary Phases

Based on experimental data for dihydroindoles:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IG): The "Gold Standard" for indolines. The helical structure recognizes the twist of the fused ring system.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Complementary selectivity if AD-H fails.

Experimental Protocols

Protocol A: Pd-Catalyzed Asymmetric Hydrogenation (Zhou Method)

Use this for C4-C7 fluorinated indolines.

  • Catalyst Preparation: In a glovebox, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and (S)-SegPhos (6.1 mg, 0.01 mmol) in acetone (2.0 mL). Stir for 1 hour to generate the active complex. Remove solvent in vacuo.

  • Reaction Setup: Add the fluorinated indole substrate (0.50 mmol) and L-Camphorsulfonic acid (L-CSA, 0.50 mmol) to the catalyst residue.

  • Solvent: Add TFE (Trifluoroethanol) (3.0 mL). Note: TFE is crucial for activating the indole.

  • Hydrogenation: Transfer to a steel autoclave. Charge with

    
     (600 psi / 40 atm). Stir at 50°C for 24 hours.
    
  • Workup: Release pressure carefully. Neutralize with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: SFC Method Development Workflow

Use this for purifying enantiomers to >99.9% ee.

  • Screening:

    • Column: Chiralpak AD-H, OD-H, IC, IG (4.6 x 150 mm, 5µm).

    • Mobile Phase: CO2 / MeOH (Gradient 5% to 40% over 5 mins).

    • Back Pressure: 120 bar.

    • Temp: 40°C.

  • Optimization (Isocratic): Once a hit is found (e.g., AD-H), switch to isocratic mode (e.g., 15% MeOH) to maximize Resolution (

    
    ).
    
  • Stack Injection (Prep): For purification, use "stacked injections" (injecting the next sample before the previous one finishes eluting) to maximize throughput.

Workflow Visualization: SFC Separation Logic

SFC_Workflow Crude Crude Fluorinated Indoline (85-95% ee) Screening Gradient Screening (5-50% MeOH in CO2) Crude->Screening Decision Check Resolution (Rs) Screening->Decision Fail Rs < 1.5 Change Column (AD -> IC -> IG) Decision->Fail Poor Sep Pass Rs > 2.0 Optimize Isocratic Decision->Pass Good Sep Fail->Screening Prep Preparative SFC Stacked Injections Pass->Prep Final Final Prep->Final

Figure 2: Screening and purification workflow for Chiral SFC.

References

  • Zhou, Y.-G., et al. (2018).[1] "Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles."[1] Organic Chemistry Frontiers, 5, 2805-2809.[1]

  • Toste, F. D., et al. (2012).[2] "Chiral Anion Phase-Transfer Catalysis." Chemical Reviews, 112(12). (Contextualized via general search on Toste Fluorination).

  • Ma, J.-A., & Cahard, D. (2008). "Update on Enantioselective Fluorination Methods." Chemical Reviews. (Foundational text for electrophilic fluorination).

  • Waters Corporation. (2016). "Chiral Purification of Volatile Flavors and Fragrances by SFC." (Demonstrates SFC superiority for lipophilic volatiles).

  • Ding, Y.-X., et al. (2022).[3] "Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles." Angewandte Chemie Int.[3][4] Ed.

Sources

Comparative Validation Guide: 6-Fluoroindoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 6-Fluoro Motif

In the optimization of indoline-based scaffolds, the positioning of the fluorine atom is a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD). While 5-fluoroindole derivatives are often cited for superior antimicrobial potency (e.g., against M. tuberculosis), 6-fluoroindoline hydrochloride derivatives have emerged as the superior choice for specific receptor modulation—most notably as the core scaffold for Silodosin (Rapaflo) , a selective


-adrenergic receptor antagonist.

This guide provides a rigorous validation framework for 6-fluoroindoline derivatives, comparing their performance against 5-fluoro and unsubstituted analogs. It establishes why the 6-position substitution is preferred for enhancing metabolic stability while maintaining critical donor-acceptor electronic profiles required for GPCR binding.

Comparative Analysis: 6-Fluoroindoline vs. Alternatives

The following data synthesizes performance metrics across three critical domains: antimicrobial potency, receptor selectivity, and metabolic stability.

Table 1: Comparative Performance Matrix
Feature6-Fluoroindoline HCl 5-Fluoroindoline HCl Unsubstituted Indoline Implication
Primary Utility

Antagonists (Silodosin), 5-HT Modulators
Antimicrobial, Anticancer, Kinase InhibitorsGeneral Building Block6-F is specialized for GPCR selectivity.
Metabolic Stability (

)
High (Blocks C6 hydroxylation)Moderate (Blocks C5, leaves C6 vulnerable)Low (Rapid oxidation at C5/C6)6-F extends half-life in liver microsomes.
Electronic Effect

(Inductive withdrawal on N)

(Stronger withdrawal)
Reference (0)6-F modulates pKa of the indoline nitrogen less aggressively than 5-F.
Antimicrobial Potency (MIC) Low (e.g., M. tb MIC > 74 µM)High (e.g., M. tb MIC ~4.7 µM)Moderate5-F is superior for direct pathogen killing; 6-F is safer for host-target drugs.
Solubility (HCl Salt) High (>20 mg/mL in water)HighModerateHCl salt form is critical for assay reproducibility.

Key Insight: Choose 5-Fluoroindoline for direct cytotoxicity or antimicrobial applications. Choose 6-Fluoroindoline for host-receptor modulation (GPCRs) where metabolic duration and specific steric fits are paramount.

Structural Logic & Decision Pathway

The decision to utilize the 6-fluoro isomer over others is driven by specific Structure-Activity Relationship (SAR) logic. The diagram below visualizes this decision tree.

FluorineScan Start Indoline Scaffold Optimization Goal_Metab Goal: Block Metabolism (CYP450) Start->Goal_Metab Goal_Potency Goal: Maximize Intrinsic Potency Start->Goal_Potency Pos6 6-Fluoro Substitution Goal_Metab->Pos6 Steric shield Pos5 5-Fluoro Substitution Goal_Potency->Pos5 Electronic fit Outcome5 High Potency (Antimicrobial) Moderate Stability High Electron Withdrawal Pos5->Outcome5 Outcome6 High Stability (Blocks C6) GPCR Selectivity (Alpha-1) Silodosin Precursor Pos6->Outcome6 Silodosin Clinical Success (Silodosin/Rapaflo) Outcome6->Silodosin Lead Opt.

Figure 1: Decision logic for selecting 6-Fluoro vs. 5-Fluoro substitutions based on therapeutic goals.

Validation Module 1: Metabolic Stability (Microsomal Assay)

The primary advantage of 6-fluoroindoline derivatives is resistance to oxidative metabolism. The 6-position of the indole/indoline ring is a "soft spot" for hydroxylation by Cytochrome P450 enzymes. Fluorine substitution at this position blocks this pathway.

Protocol: Comparative Microsomal Stability

Objective: Determine intrinsic clearance (


) and half-life (

) of 6-fluoroindoline derivatives compared to unsubstituted indoline.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse, 20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: 6-Fluoroindoline HCl derivative, Unsubstituted Indoline (Control).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN/IS. Vortex and centrifuge (4000 rpm, 20 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Validation Criteria:

  • High Stability:

    
     min.
    
  • Low Stability:

    
     min.
    
  • Expectation: 6-Fluoro derivatives should exhibit

    
     half-life compared to unsubstituted controls.
    

Validation Module 2: Target Engagement ( -Adrenergic Receptor)

Given the structural homology to Silodosin, validation of 6-fluoroindoline derivatives often requires assessing affinity for the


 receptor.
Protocol: Radioligand Binding Assay

Objective: Determine


 values to assess binding affinity.

Materials:

  • Membranes: CHO cells overexpressing human

    
    -AR.
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final).
    
  • Non-specific Binding (NSB): Phentolamine (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate membranes (5-10 µg protein/well) with [

    
    H]-Prazosin and varying concentrations of the 6-fluoroindoline derivative (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Control:

  • Include Silodosin as a positive control.

  • Pass Criteria: The assay is valid only if the

    
     of Silodosin is within 0.5-2.0 nM (literature range).
    

Validation Module 3: Cytotoxicity Profiling (MTT Assay)

To distinguish between specific receptor modulation and general toxicity (a common issue with 5-fluoro analogs), safety profiling is mandatory.

Protocol: MTT Cell Viability

Objective: Establish the selectivity index (


).

Workflow:

  • Seeding: Plate HEK293 or HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the 6-fluoroindoline derivative (0.1 - 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

Data Interpretation:

  • Safe:

    
     µM.[2]
    
  • Toxic:

    
     µM.[2][3]
    
  • Note: 5-Fluoroindole derivatives often show

    
     µM in specific cancer lines; 6-fluoro derivatives intended for chronic use (like BPH) must show high safety margins.
    

Integrated Assay Workflow

The following diagram illustrates the sequential validation pipeline required to qualify a 6-fluoroindoline derivative for lead optimization.

AssayWorkflow Compound 6-Fluoroindoline Derivative (HCl Salt) Step1 Step 1: Solubility Check (PBS pH 7.4) Compound->Step1 Step2 Step 2: Microsomal Stability (Human/Rat Liver) Step1->Step2 Decision1 t1/2 > 30 min? Step2->Decision1 Step3 Step 3: Target Binding (Alpha-1 or 5-HT) Decision1->Step3 Yes Fail Discard / Redesign Decision1->Fail No (Metabolic Liability) Step4 Step 4: Cytotoxicity (HEK293 MTT) Step3->Step4 Pass Lead Candidate Validated Step4->Pass High Selectivity Index Step4->Fail Toxic

Figure 2: Sequential validation pipeline for 6-Fluoroindoline derivatives.

References

  • BenchChem Technical Support. (2025).[4] A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole. BenchChem. Link

  • Hagaman, D. et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • European Patent Office. (2020).[5] Process for the Preparation of Silodosin (EP 3892615 A1).[5] Google Patents. Link

  • Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery. Journal of Medicinal Chemistry. (Contextual grounding for fluorine substitution effects).
  • Vertex AI Search. (2026). Consolidated search results for 6-fluoroindoline biological activity and synthesis.

Sources

Safety Operating Guide

Operational Safety & Logistics Guide: Handling 6-Fluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6-Fluoroindoline hydrochloride (CAS: Variable by specific salt form, often derived from Free Base CAS 2343-23-9) is a high-value pharmacophore used frequently in


 reactions and scaffold synthesis for serotonin receptor modulators.

As a Senior Application Scientist, I often see researchers treat this merely as "another organic salt." This is a mistake. The combination of the fluorine atom (increasing lipophilicity and potential bio-permeability) and the hydrochloride counter-ion (conferring acidity and hygroscopicity) creates a specific hazard profile that requires more than generic lab safety practices. This guide bridges the gap between the Safety Data Sheet (SDS) and the reality of the benchtop.

Hazard Mechanistics: The "Why" Behind the Protocol

To handle this compound safely, you must understand its behavior at a molecular level.

ComponentChemical PropertyOperational Risk
Indoline Core Nitrogen-containing heterocyclePotential skin and respiratory irritant; potential sensitizer.
C-6 Fluorine High electronegativity, lipophilicEnhanced Permeation: Fluorination often increases the compound's ability to penetrate lipid bilayers (skin), making dermal exposure more dangerous than non-fluorinated analogs.
HCl Salt Ionic, acidicHydrolysis: Upon contact with moisture (sweat, mucous membranes), the salt dissociates, potentially lowering localized pH and causing chemical burns or severe irritation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

A. Dermal Protection (Gloves)

Standard: Nitrile (Minimum thickness 0.11 mm). Logic: While latex offers dexterity, it has poor resistance to organic salts and acidic byproducts. Nitrile provides the necessary chemical resistance.

  • High-Risk Operations (Stock Solution Prep): Double-gloving is required. The outer glove acts as a sacrificial barrier against the solvent (often DMSO or Methanol), while the inner glove protects against the solute.

  • Change Frequency: Immediately upon splash contact, or every 2 hours of continuous handling.

B. Ocular Protection

Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Logic: Safety glasses are insufficient. 6-Fluoroindoline HCl is a fine crystalline powder; static charge can cause particles to "jump." Goggles seal the eyes from airborne particulates that glasses would miss.

C. Respiratory Protection

Standard: Variable based on engineering controls.

  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Balance Enclosure): If weighing outside a hood is unavoidable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the acidic salt dust.

Operational Workflow: The "Zero-Exposure" Protocol

The following diagram outlines the decision logic for safe handling, emphasizing the hierarchy of controls.

SafeHandlingWorkflow Start Start: Handling 6-Fluoroindoline HCl Quant Quantity Assessment Start->Quant SmallScale < 100 mg Quant->SmallScale LargeScale > 100 mg Quant->LargeScale Engineering Engineering Controls SmallScale->Engineering Standard Risk LargeScale->Engineering High Dust Risk Hood Fume Hood Required Engineering->Hood Balance Vented Balance Enclosure Engineering->Balance PPE_Check PPE Verification Hood->PPE_Check Balance->PPE_Check Action Weighing & Solubilization PPE_Check->Action Goggles + Nitrile Clean Decontamination (Wet Wipe) Action->Clean Disposal Halogenated Waste Stream Clean->Disposal

Figure 1: Decision logic for engineering controls and workflow based on quantity handled.

Step-by-Step Handling Procedure
  • Static Mitigation: HCl salts are prone to static buildup. Use an anti-static gun or bar on the weighing boat before adding the compound. This prevents "fly-away" powder.

  • Solubilization Strategy:

    • Add the solvent (e.g., DMSO) to the vial before removing it from the balance enclosure if possible.

    • Why? Solubilizing the solid immediately traps the dust, eliminating the inhalation hazard for downstream steps.

  • Transfer: Never transport an open weighing boat across the lab. Dissolve in situ or use a sealed transfer vessel.

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term damage.[1] The acidic nature of the HCl salt dictates the response.

ExposureResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap+Water) Do NOT use solvent Skin->ActionSkin ActionEye Flush 15 min Lift eyelids Eye->ActionEye ActionInhale Fresh Air Seek Medical Help Inhale->ActionInhale Medical Review SDS & Seek Aid ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for different exposure routes.

Critical Note on Dermal Wash: Do NOT use ethanol or acetone to wash 6-Fluoroindoline HCl off the skin. Organic solvents will dissolve the lipophilic fluoro-compound and drive it deeper into the dermal layers. Use copious amounts of soap and water only.

Waste Disposal & Decontamination[2][3]

Proper disposal is a legal and environmental requirement.[2]

  • Classification: Halogenated Organic Waste .[3][4][5]

  • Segregation: Do not mix with strong oxidizers or non-halogenated solvents if your facility incinerates them separately.[4] The fluorine content requires specific high-temperature incineration to prevent the formation of hydrofluoric acid (HF) or fluorinated dioxins in the exhaust scrubbers.

  • Decontamination of Surfaces:

    • Wipe area with a dry paper towel to collect bulk powder (dispose as solid hazardous waste).

    • Clean surface with a mild detergent solution (pH 7-9) to neutralize any acidic residue.

    • Final rinse with water.[6][7]

References

  • PubChem. Compound Summary: 6-Fluoroindoline. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals - Classification and Labelling Inventory. Available at: [Link]

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroindoline hydrochloride
Reactant of Route 2
6-Fluoroindoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.